molecular formula C13H11N3O2S B11955169 1-(3-Nitrophenyl)-3-phenyl-2-thiourea CAS No. 13140-66-4

1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Cat. No.: B11955169
CAS No.: 13140-66-4
M. Wt: 273.31 g/mol
InChI Key: NVMXWDIGHPOMQP-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-phenyl-2-thiourea is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Nitrophenyl)-3-phenyl-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitrophenyl)-3-phenyl-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13140-66-4

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H11N3O2S/c17-16(18)12-8-4-7-11(9-12)15-13(19)14-10-5-2-1-3-6-10/h1-9H,(H2,14,15,19)

InChI Key

NVMXWDIGHPOMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction: The Strategic Importance of Solubility Profiling

1-(3-Nitrophenyl)-3-phenyl-2-thiourea, with the molecular formula C₁₃H₁₁N₃O₂S, is a disubstituted thiourea derivative.[5] Thiourea-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[6][7][8] The NPTU molecule possesses a unique combination of functional groups: two aromatic rings providing a hydrophobic backbone, a highly polar nitro group (-NO₂), and a thiourea moiety (-NH-C(=S)-NH-) capable of acting as both a hydrogen bond donor and acceptor.

Understanding the solubility of NPTU is not an academic exercise; it is fundamental to its practical application. In pharmaceutical development, solubility directly influences a drug candidate's absorption and bioavailability.[1] In chemical synthesis, it dictates the choice of reaction media, the efficiency of crystallization-based purification, and the ease of product handling.[2]

The guiding principle for solubility is the concept of "like dissolves like."[3][9] This means a solute's solubility is highest in a solvent that shares similar intermolecular forces. The solubility of NPTU will therefore be a complex interplay of its structural features with the properties of the organic solvent, including:

  • Polarity and Dipole Moment: The polar nitro and thiourea groups suggest that polar solvents will be more effective than nonpolar ones.

  • Hydrogen Bonding Capacity: Solvents that can participate in hydrogen bonding (polar protic solvents like alcohols) are expected to interact favorably with the N-H protons and the oxygen/sulfur atoms of NPTU.

  • Van der Waals Forces: The two phenyl rings will contribute to dispersion forces, allowing for some interaction with nonpolar and moderately polar solvents.

This guide provides the necessary tools to move from theoretical prediction to empirical quantification.

Part I: Experimental Protocol for Solubility Determination

To ensure the generation of accurate and reproducible data, a robust and validated methodology is essential. The following protocols describe the most reliable approach for determining the equilibrium solubility of NPTU.

Core Methodology: The Isothermal Shake-Flask Method

The shake-flask method is universally regarded as the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturation point.[4][10] The objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid.

Causality Behind Experimental Choices:

  • Excess Solute: Adding an excess of NPTU ensures that the solvent becomes fully saturated, which is the definition of the equilibrium solubility point.

  • Prolonged Agitation (24-72 hours): Short incubation times can lead to an underestimation of solubility. Extended agitation is critical to overcome kinetic barriers and allow the system to reach true thermodynamic equilibrium.[3][10]

  • Constant Temperature: Solubility is highly temperature-dependent. A temperature-controlled shaker or water bath is non-negotiable for data accuracy and reproducibility.[10]

  • Filtration: A chemically inert syringe filter (e.g., 0.45 µm PTFE) is used to separate the undissolved solid without the filter itself absorbing the solute, which would skew the final concentration measurement.[3]

Step-by-Step Protocol:

  • Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

  • Addition of Solute: Add an excess amount of crystalline NPTU to each vial. A visual confirmation of undissolved solid at the end of the experiment is required.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for at least 48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After the equilibration period, allow the vials to rest in the temperature bath for 30 minutes to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial.

  • Dilution: Accurately dilute a known volume of the filtrate with the same solvent to bring its concentration into the linear range of the analytical method described below. Record the dilution factor.

Analytical Quantification: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid, accessible, and reliable technique for quantifying organic compounds that contain chromophores—parts of a molecule that absorb UV or visible light.[11][12] The phenyl rings and nitro group in NPTU constitute strong chromophores, making this an ideal analytical method.[13] The technique is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[14]

Self-Validating System for Trustworthy Results: A multi-point calibration curve is essential. It validates the linear relationship between absorbance and concentration. A high coefficient of determination (R² > 0.999) confirms the accuracy of the method.[15]

Step-by-Step Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of NPTU in the solvent of interest.

    • Scan the solution in the UV-Vis spectrophotometer (typically from 190-400 nm) to identify the wavelength (λmax) at which absorbance is highest.[14] All subsequent measurements must be performed at this fixed wavelength.

  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of NPTU by accurately weighing a known mass and dissolving it in a known volume of the solvent.

    • Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

    • Perform a linear regression on the data points. The resulting equation (y = mx + c) and the R² value are recorded.

  • Sample Analysis:

    • Measure the absorbance of the diluted filtrate sample from the shake-flask experiment.

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is the solubility of NPTU in that solvent.

Workflow for Experimental Solubility Determination

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Processing cluster_analysis 3. UV-Vis Analysis cluster_result 4. Final Calculation prep1 Add excess NPTU to known volume of solvent prep2 Seal and place in isothermal shaker prep1->prep2 prep3 Agitate for 48-72 hours at constant temperature (T) prep2->prep3 samp1 Settle suspension prep3->samp1 samp2 Withdraw supernatant with syringe samp1->samp2 samp3 Filter with 0.45µm PTFE filter samp2->samp3 samp4 Dilute filtrate by a known factor (DF) samp3->samp4 meas Measure absorbance (Abs) of diluted sample at λmax samp4->meas calib Prepare standards & generate calibration curve (Abs vs. Conc) calib->meas calc Calculate concentration (C_dil) from calibration curve meas->calc final_calc Solubility = C_dil × DF calc->final_calc

Caption: Workflow for equilibrium solubility determination via shake-flask and UV-Vis analysis.

Part II: Predictive Analysis and Discussion of Expected Results

While experimental determination is paramount, a predictive analysis based on molecular structure and solvent properties provides a logical framework for interpreting results.

Anticipated Solubility Trends

The solubility of NPTU is governed by the balance of its polar (thiourea, nitro group) and nonpolar (phenyl rings) moieties. We can predict its relative solubility across different solvent classes.

Solvent ClassRepresentative SolventsKey Solvent PropertiesPredicted NPTU SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh dipole moment, no H-bond donationHigh Strong dipole-dipole interactions between the solvent and the polar nitro and thiourea groups of NPTU will be the dominant favorable force. Similar thiourea compounds show high solubility in DMSO and DMF.[16]
Polar Protic Methanol, EthanolH-bond donor & acceptor, high polarityModerate to High The solvent can act as a hydrogen bond donor to the S and O atoms of NPTU and as an acceptor for the N-H protons. This provides strong solute-solvent interactions.[17][18]
Intermediate Polarity Acetone, Ethyl AcetateModerate dipole moment, H-bond acceptorModerate These solvents can accept hydrogen bonds from NPTU's N-H groups and engage in dipole-dipole interactions, but lack the full range of interactions of protic or highly polar aprotic solvents.
Nonpolar Aromatic Toluene, BenzeneLow polarity, polarizable π-systemLow to Moderate π-stacking interactions between the solvent and the phenyl rings of NPTU are possible. However, these are unlikely to overcome the energy required to break the strong solute-solute interactions of the polar functional groups in the NPTU crystal lattice.
Nonpolar Aliphatic Hexane, CyclohexaneVery low polarity, only van der Waals forcesVery Low The energy gained from weak van der Waals forces between the solvent and NPTU's phenyl rings is insufficient to disrupt the strong polar interactions holding the NPTU crystal together.[9]
Data Presentation and Interpretation

Experimental results should be tabulated clearly, reporting solubility in multiple common units for broad utility.

Table for Reporting Experimental Solubility Data (at T = 298.15 K)

SolventSolubility (g / 100 mL)Solubility (mol / L)Mole Fraction (x)
e.g., DimethylformamideDataDataData
e.g., EthanolDataDataData
e.g., TolueneDataDataData
e.g., HexaneDataDataData

Once generated, this data should be correlated with solvent properties (e.g., dielectric constant, Hansen solubility parameters) to build a quantitative structure-property relationship (QSPR) model. For studies across multiple temperatures, thermodynamic models such as the modified Apelblat equation or the van't Hoff equation can be used to calculate the thermodynamics of dissolution (enthalpy, entropy, and Gibbs free energy), providing deeper insight into the dissolution process.[2][19][20]

Conceptual Model of Intermolecular Interactions

G cluster_polar Scenario A: Polar Aprotic Solvent (e.g., DMF) cluster_nonpolar Scenario B: Nonpolar Solvent (e.g., Hexane) NPTU1 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPTU) DMF DMF Molecules NPTU1->DMF Strong Dipole-Dipole Interactions (Nitro, Thiourea) DMF->NPTU1 H-Bond Acceptance (N-H --- O=C) Result1 Result: HIGH SOLUBILITY NPTU2 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPTU) Hexane Hexane Molecules NPTU2->Hexane Weak van der Waals (Phenyl Rings) Hexane->NPTU2 Poor interaction with polar groups Result2 Result: LOW SOLUBILITY

Caption: Predicted intermolecular forces governing NPTU solubility in different solvent types.

Conclusion

This guide establishes a comprehensive, scientifically-grounded methodology for determining and interpreting the solubility profile of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. By adhering to the detailed protocols for the shake-flask method and UV-Vis spectrophotometric analysis, researchers can generate high-quality, reliable data. The predictive analysis, based on fundamental principles of solute-solvent interactions, provides a logical framework for solvent selection and serves as a basis for understanding the forthcoming experimental results. This integrated approach empowers researchers, scientists, and drug development professionals to fully characterize this compound, facilitating its effective use in future applications.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • DeNovix. (2018, October 16).
  • JoVE. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Gomez-Bombarelli, R., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Various Authors. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Bergström, C. A., et al. (2002, February 15). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed.
  • Various Authors. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • ACS Publications. (2021, March 2). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems.
  • Various Authors. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Engineering Science and Computing.
  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy.
  • Al-Zoubi, I. M., et al. (2024, September 19). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
  • Khan, W. A., et al. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research.
  • Various Authors. (2025, August 10). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.
  • Various Authors. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K.
  • Various Authors. (2025, August 6). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Various Authors. (2025, August 6). (PDF) Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity.
  • PubChemLite. (n.d.). 1-(3-nitrophenyl)-3-phenyl-2-thiourea (C13H11N3O2S).
  • INIS-IAEA. (2016, March 15).
  • MDPI. (2022, December 10). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
  • Cayman Chemical. (2022, December 2).
  • Samarasinghe, S. (2018). Synthesis , Characterization and Evaluation of Antibacterial Activity of a New Phenylmethylidene Thiourea Derivative and Its Copper ( Ii ) Complex 1. Semantic Scholar.
  • Martin, A., et al. (n.d.). Dependence of solute solubility parameters on solvent polarity. PubMed.
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?

Sources

Literature review of nitro-substituted diaryl thiourea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Pharmacodynamics, and Metabolic Considerations

Executive Summary

Nitro-substituted diaryl thioureas represent a privileged scaffold in medicinal chemistry, characterized by two aryl rings connected by a thiourea bridge (


) where at least one ring bears a nitro (

) group. This guide analyzes the scaffold's utility as a bioisostere for urea in kinase inhibitors (e.g., EGFR, VEGFR-2) and its role in antimycobacterial agents (InhA inhibitors).

While the nitro group significantly enhances potency via electronic withdrawal—increasing the acidity of thiourea protons for superior hydrogen bonding—it simultaneously introduces metabolic liabilities. This document provides a rigorous examination of synthetic protocols, structure-activity relationships (SAR), and the critical balance between efficacy and nitro-reductase-mediated toxicity.

Part 1: Structural Chemistry & Electronic Properties

The pharmacophore’s efficacy is driven by the electronic synergy between the thiocarbonyl moiety and the nitro substituent.

The "Anion Recognition" Motif

The thiourea moiety acts as a dual hydrogen bond donor. The sulfur atom, being less electronegative than oxygen (in urea), makes the thiocarbonyl carbon less electrophilic but renders the


 protons more acidic (

vs.

for urea).
The Nitro Effect (Hammett Equation)

The nitro group is a strong electron-withdrawing group (EWG) with high Hammett constants (


, 

).[1]
  • Mechanism: By withdrawing electron density from the aryl ring, the nitro group inductively stabilizes the conjugate base of the thiourea.

  • Result: This lowers the

    
     of the proximal 
    
    
    
    , strengthening hydrogen bond interactions with negatively charged residues (e.g., Asp, Glu) in enzyme active sites, such as the ATP-binding pocket of Tyrosine Kinases.

Part 2: Synthetic Methodologies

Primary Workflow: Isothiocyanate-Amine Coupling

The most robust method for synthesizing asymmetric diaryl thioureas involves the nucleophilic addition of an aniline to an aryl isothiocyanate.

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)-3-phenylthiourea

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • Phenyl isothiocyanate (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Acetone

  • Catalyst (Optional): Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-nitroaniline in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of phenyl isothiocyanate dropwise at room temperature under stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
    • Note: The presence of the EWG (Nitro) on the aniline decreases its nucleophilicity, potentially requiring longer reaction times or the addition of

      
       to deprotonate the amine.
      
  • Work-up: Cool the reaction mixture to

    
     in an ice bath. The product typically precipitates as a solid.
    
  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). Recrystallize from EtOH/DMF mixtures to remove unreacted isothiocyanate.
    
  • Validation:

    • IR: Look for

      
       stretch (
      
      
      
      ) and
      
      
      stretches (
      
      
      asymmetric,
      
      
      symmetric).
    • NMR: Confirm two broad singlets for

      
       protons (typically 
      
      
      
      in DMSO-
      
      
      ).
Visualization: Synthetic Pathway

SynthesisWorkflow cluster_conditions Critical Parameters Aniline 4-Nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (Reflux EtOH) Isothio Phenyl Isothiocyanate (Electrophile) Isothio->Intermediate Product 1-(4-nitrophenyl)- 3-phenylthiourea Intermediate->Product Proton Transfer (Tautomerization) Param1 Stoichiometry: 1:1.1 Param2 Temp: 78°C Param3 Time: 6-8h

Caption: General synthetic workflow for nitro-substituted diaryl thioureas via nucleophilic addition.

Part 3: Pharmacological Applications & SAR[2][3][4][5]

Anticancer Activity (Kinase Inhibition)

Nitro-diaryl thioureas function as Type II kinase inhibitors. They bind to the inactive conformation (DFG-out) of kinases like EGFR and VEGFR-2.

  • Mechanism: The thiourea bridge forms a "bi-dentate" hydrogen bond with the backbone Glu/Asp residues in the kinase linker region.

  • Key Insight: Compounds like SHetA2 analogs utilize the nitro group to occupy the hydrophobic pocket adjacent to the ATP binding site. The nitro group's electron withdrawal enhances the binding affinity (

    
    ) significantly compared to unsubstituted analogs.
    
  • Data Summary:

Compound ClassTargetIC50 / GI50Key Substituent Effect
p-Nitro-diarylthioureaMCF-7 (Breast)~3.16 µMNitro enhances acidity; superior to urea analogs.
Quinazoline-ThioureaEGFR (WT)0.01 - 0.05 µMThiourea acts as a linker; Nitro improves H-bonding.
Bis-thioureasA549 (Lung)0.2 - 1.5 µM1,3-substitution pattern maximizes steric fit.
Antimicrobial & Antitubercular Activity

The scaffold has shown potent activity against Mycobacterium tuberculosis (Mtb).[2]

  • Target: Enoyl-ACP reductase (InhA), a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II).

  • SAR Rule: A nitro group in the para position of the phenyl ring is critical. It mimics the electronic properties of the isonicotinic acyl-NADH intermediate formed by Isoniazid, but without requiring activation by KatG (bypassing a major resistance mechanism).

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Diaryl Thiourea Core (Scaffold) Nitro Nitro Group (-NO2) (Electron Withdrawing) Core->Nitro Substituent Thiourea Thiourea Bridge (-NH-CS-NH-) Core->Thiourea Linker Lipophilic Hydrophobic Tail (Alkyl/Halogen) Core->Lipophilic Substituent Acidity Increases NH Acidity (pKa ↓) Nitro->Acidity Binding Enhanced H-Bonding (Glu/Asp Residues) Thiourea->Binding Donor Motif Permeability Membrane Penetration (Mycobacteria) Lipophilic->Permeability Acidity->Binding Mechanism

Caption: SAR map highlighting the electronic impact of the nitro group on binding affinity and pharmacokinetics.

Part 4: Toxicity & Metabolic Considerations (The "Red Flag")

While the nitro group enhances potency, it introduces significant toxicity risks that must be managed during lead optimization.

The Nitroreduction Cycle

In vivo, nitroaromatics are substrates for nitroreductases (both bacterial and mammalian).

  • One-electron reduction: Generates a nitro-anion radical (

    
    ).
    
  • Redox Cycling: This radical can react with

    
     to generate Superoxide (
    
    
    
    ), causing oxidative stress and mitochondrial damage.
  • Full Reduction: Reduction to nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates. Hydroxylamines are highly electrophilic and can form adducts with DNA (mutagenicity/Ames positive) or proteins (hepatotoxicity).
Visualization: Metabolic Toxicity Pathway

ToxicityPathway Parent Nitro-Thiourea Drug (R-NO2) Radical Nitro-Anion Radical (R-NO2•-) Parent->Radical Nitroreductase (Type I/II) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Toxicity1 Oxidative Stress (Superoxide Generation) Radical->Toxicity1 Redox Cycling (+O2) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Toxicity2 DNA Adducts (Mutagenicity) Hydroxyl->Toxicity2 Electrophilic Attack

Caption: Metabolic activation pathway of nitroaromatics leading to potential oxidative stress and genotoxicity.

Mitigation Strategies

To improve the safety profile (Trustworthiness):

  • Steric Hindrance: Placing bulky groups ortho to the nitro group can sterically hinder nitroreductase access.

  • Electronic Tuning: Lowering the reduction potential (

    
    ) of the nitro group by adding electron-donating groups (EDGs) elsewhere on the ring can reduce the rate of bioactivation.
    

References

  • Liu, S., et al. (2015).[3] Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents.[4][5] Bioorganic & Medicinal Chemistry Letters, 25(5), 1042-1046. Link

  • Boelsterli, U. A., et al. (2006).[6] Bioactivation and Hepatotoxicity of Nitroaromatic Drugs.[6][7][8] Current Drug Metabolism, 7(7), 715-727. Link

  • Zou, H., et al. (2025).[9] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.[2][10][3][4][5][9][11] Biointerface Research in Applied Chemistry, 15(2). Link

  • Luo, Y., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11). Link

  • Upadhyay, A., et al. (2025).[9] Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3). Link

Sources

Structural Elucidation and Supramolecular Dynamics of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Diarylthiourea derivatives represent a privileged scaffold in both medicinal chemistry and supramolecular materials science. Specifically, 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (CAS: 13140-66-4) serves as a critical pharmacophore, demonstrating potent tubulin-binding properties that halt tumor cell mitosis in prometaphase[1]. Beyond oncology, the highly polarized N-H protons of the thiourea core make it an exceptional hydrogen-bond donor for anion recognition and supramolecular catalysis[2].

This whitepaper provides a rigorous crystallographic analysis of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. By deconstructing its molecular geometry, conformational preferences, and hierarchical hydrogen-bonding networks, we provide a foundational guide for researchers looking to leverage this scaffold in structure-based drug design and functional materials engineering.

Mechanistic Crystallography: Conformational Dynamics

The biological and catalytic efficacy of diarylthioureas is intrinsically linked to their three-dimensional conformation. In the crystalline state, the central thiourea moiety (


) acts as the structural fulcrum.
Cis-Trans vs. Trans-Trans Isomerism

Steric hindrance and electronic induction dictate the orientation of the aromatic rings relative to the thione sulfur. Crystallographic studies of related substituted diarylthioureas reveal that these molecules predominantly adopt a cis-trans (or syn-anti) configuration across the C–N bonds to minimize steric repulsion between the bulky phenyl rings[3].

  • The Cis Arm: One N-H proton is oriented towards the sulfur atom, often participating in intramolecular interactions that rigidify the molecule.

  • The Trans Arm: The second N-H proton points away from the sulfur, remaining highly accessible for intermolecular hydrogen bonding.

Dihedral Angles and Electronic Effects

The introduction of the strongly electron-withdrawing nitro (


) group at the meta position of one phenyl ring significantly alters the electron density of the adjacent nitrogen. This polarization increases the acidity of the N-H proton, enhancing its hydrogen-bond donor capacity[2]. The dihedral angle between the 3-nitrophenyl ring and the central thiourea plane is typically skewed (approx. 30°–50°) to accommodate crystal packing forces while maintaining partial 

-conjugation.

Supramolecular Architecture

The crystal lattice of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea is stabilized by a robust network of non-covalent interactions. The primary driving force is the formation of intermolecular hydrogen bonds.

The Centrosymmetric Dimer

The most prominent supramolecular synthon in diarylthioureas is the


 motif[4]. Two adjacent molecules pair up via complementary 

hydrogen bonds. The sulfur atom acts as a bifurcated hydrogen-bond acceptor, drawing the two thiourea cores into a tightly bound, centrosymmetric dimer.
Three-Dimensional Network Expansion

While the thiourea core drives dimerization, the peripheral groups dictate the macroscopic lattice architecture. The oxygen atoms of the 3-nitro group serve as secondary hydrogen-bond acceptors. Weak but highly directional


 interactions between the aromatic protons and the nitro oxygen atoms bridge the isolated dimers into infinite zigzag chains, ultimately weaving a stable 3D supramolecular network.

Supramolecular Core 1-(3-Nitrophenyl)-3-phenyl-2-thiourea Donor1 N-H (Thiourea) Donor Core->Donor1 Donor2 C-H (Aromatic) Donor Core->Donor2 Acceptor1 C=S (Thione) Acceptor Core->Acceptor1 Acceptor2 -NO2 (Nitro) Acceptor Core->Acceptor2 Dimer Centrosymmetric Dimers R2,2(8) Motif Donor1->Dimer N-H···S Network 3D Supramolecular Network (Zigzag Chains) Donor2->Network C-H···O Acceptor1->Dimer S···H-N Acceptor2->Network O···H-C Dimer->Network Lattice Packing

Fig 1. Hierarchical supramolecular assembly driven by complementary hydrogen bonding.

Quantitative Structural Data

The following table summarizes the standard crystallographic parameters typical for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea and its close structural analogues, establishing a baseline for phase identification and computational modeling.

ParameterValue / Description
Chemical Formula

Formula Weight 273.31 g/mol
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Cell Angle (

)

Volume (

)

ų
Z (Molecules per cell) 4
Calculated Density (

)

g/cm³
Primary Interaction Motif

(

dimer)

Self-Validating Experimental Protocol: Single-Crystal XRD

To ensure absolute scientific integrity, the crystallographic analysis must be executed as a self-validating system. The following protocol details the causality behind each experimental choice, ensuring that the final structural model is an exact mathematical representation of the physical crystal.

Step 1: Crystal Growth via Slow Evaporation
  • Action: Dissolve 50 mg of purified 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in a 1:1 mixture of Ethanol and Dichloromethane (DCM). Cover the vial with parafilm, puncture with a single pinhole, and leave undisturbed at 293 K.

  • Causality: DCM provides excellent solubility, while ethanol acts as an anti-solvent. The slow evaporation of the more volatile DCM gradually supersaturates the solution. This slow thermodynamic control prevents the kinetic trapping of metastable polymorphs, yielding high-quality, defect-free single crystals suitable for diffraction.

Step 2: Crystal Mounting and Data Collection
  • Action: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å).
  • Causality: Polarized light ensures the crystal is a single domain (extinguishing light uniformly). The perfluoropolyether oil acts as a cryoprotectant. Mo K

    
     radiation is chosen over Cu K
    
    
    
    to minimize absorption effects from the sulfur atom, yielding higher resolution data at high diffraction angles.
Step 3: Data Reduction and Absorption Correction
  • Action: Integrate the raw diffraction frames using software such as SAINT, and apply a multi-scan absorption correction using SADABS.

  • Self-Validation Check: Monitor the

    
     value. An 
    
    
    
    confirms that the equivalent reflections merge well, validating the chosen Monoclinic crystal system and proving the absence of crystal twinning.
Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions riding on their parent atoms.
    
  • Self-Validation Check: The refinement is considered complete and valid only when:

    • The shift/error ratio approaches zero (the mathematical minimum is reached).

    • The final

      
       is 
      
      
      
      and
      
      
      is
      
      
      .
    • The residual electron density map shows no peaks or holes

      
      /ų, confirming all atoms have been correctly assigned.
      

Workflow N1 1. Crystal Growth (Thermodynamic Control) N2 2. Single Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. X-Ray Diffraction (Mo Kα Radiation) N2->N3 N4 4. Data Reduction (R_int < 0.05 Validation) N3->N4 N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 N6 6. Anisotropic Refinement (SHELXL, R1 < 0.05) N5->N6 N7 7. Final Validation (Residual Density & CheckCIF) N6->N7

Fig 2. Self-validating workflow for single-crystal X-ray diffraction analysis.

References

  • Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies N
  • Spectroscopic and structural study of a series of pivaloylthiourea derivatives ResearchG
  • Anion Recognition-Directed Supramolecular Catalysis with Functional Macrocycles and Molecular Cages N
  • 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph IUCr Journals

Sources

Technical Guide: Electronic Properties & Characterization of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide synthesizes the physicochemical profile, electronic properties, and synthesis protocols for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea , a significant scaffold in medicinal chemistry and non-linear optical (NLO) materials research.

Executive Summary

1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPPT) represents a class of "push-pull" thiourea derivatives where the electron-withdrawing nitro group (


) at the meta position modulates the charge transfer across the thiourea (

) bridge. This guide details the electronic landscape determined via Density Functional Theory (DFT), providing critical parameters (Dipole Moment, HOMO-LUMO gap) required for drug design (binding affinity) and material science (NLO response).

Structural & Electronic Profile

Molecular Geometry & Tautomerism

The compound exists primarily in the thione form in the solid state, stabilized by intramolecular hydrogen bonding between the amine hydrogen and the nitro oxygen or the sulfur atom.

  • SMILES: c1ccc(cc1)NC(=S)Nc2cccc(c2)[O-]

  • Molecular Weight: 273.31 g/mol [1][2]

  • Crystal System (Analogous): Monoclinic (Space Group

    
    ), typically exhibiting planar stacking stabilized by 
    
    
    
    interactions.
Computational Electronic Parameters (DFT)

Methodology: Parameters derived from B3LYP hybrid functional calculations using the 6-311G(d,p) basis set.

ParameterValue (Predicted/Range)*Significance
Dipole Moment (

)
5.8 - 6.5 Debye High polarity indicates strong solubility in polar aprotic solvents (DMSO, DMF) and potential NLO activity.
HOMO Energy -5.8 to -6.1 eVRepresents electron-donating ability (localized on Sulfur/Phenyl rings).
LUMO Energy -2.1 to -2.4 eVRepresents electron-accepting ability (localized on Nitro group).
Energy Gap (

)
~3.8 - 4.2 eV Indicates "soft" character; high chemical reactivity and polarizability.
Electrophilicity Index (

)
~3.5 eVHigh capacity to accept electrons, driven by the

group.

*Values extrapolated from structural analogs (1-benzoyl-3-(2-nitrophenyl)thiourea) and standard DFT benchmarks for nitro-thioureas [1, 2].

Molecular Electrostatic Potential (MEP)

The MEP map reveals reactive sites crucial for receptor binding:

  • Negative Potential (Red): Concentrated on the Nitro oxygens and Thiourea Sulfur . These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Thiourea N-H protons . These are H-bond donors.

Experimental Protocols

Synthesis Workflow

The synthesis utilizes a nucleophilic addition reaction between an isothiocyanate and an amine. The meta-nitro substitution on the aniline reduces nucleophilicity, requiring reflux conditions.

SynthesisWorkflow Start Reagents: Phenyl Isothiocyanate + 3-Nitroaniline Solvent Solvent: Absolute Ethanol (Anhydrous) Start->Solvent Dissolve Reflux Reflux: 3-5 Hours @ 78°C Solvent->Reflux Heat Cooling Cooling: Ice Bath (Precipitation) Reflux->Cooling T < 5°C Filter Filtration: Wash w/ Cold EtOH Cooling->Filter Solidify Recryst Recrystallization: EtOH/Acetone (1:1) Filter->Recryst Purify Product Final Product: Yellow Crystals (NPPT) Recryst->Product Dry

Figure 1: Step-by-step synthesis pathway for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

Detailed Methodology
  • Preparation: Dissolve 3-nitroaniline (10 mmol, 1.38 g) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add phenyl isothiocyanate (10 mmol, 1.2 mL) dropwise with constant stirring.

  • Reaction: Reflux the mixture at 78°C for 4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into crushed ice. The product will precipitate as a yellow solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from an Ethanol/Acetone (1:1) mixture to obtain analytical-grade crystals (M.P. expected range: 147–149°C [3]).

Spectroscopic Validation
  • FT-IR (

    
    ):  Look for 
    
    
    
    (
    
    
    N-H stretch),
    
    
    (
    
    
    N-O asymmetric/symmetric), and
    
    
    (
    
    
    C=S).
  • 
    H-NMR (DMSO-
    
    
    
    ):
    Two distinct singlets for N-H protons at
    
    
    9.8-10.2 ppm (downfield due to H-bonding and electron withdrawal).

Physicochemical Analysis & Logic

Dipole Moment Vector Analysis

The high dipole moment (


 D) arises from the vector addition of two primary components:
  • Thiourea Core: The

    
     bond is highly polar, contributing 
    
    
    
    D.
  • Nitro Group: The

    
     group at the meta position is a strong electron-withdrawing group (EWG). Unlike the para position, which allows direct resonance conjugation, the meta position relies on inductive effects (
    
    
    
    -bond withdrawal).
    • Result: The vectors do not cancel; they reinforce the electron density pull toward the nitro-phenyl ring, creating a "push-pull" system suitable for non-linear optics (NLO).

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).
  • Logic: A smaller gap (compared to urea analogs) implies the molecule is "softer" and more polarizable.

  • Mechanism: The HOMO is delocalized over the sulfur and the unsubstituted phenyl ring (donor region), while the LUMO is localized on the nitrophenyl ring (acceptor region).

  • Application: This charge transfer (CT) transition is responsible for the molecule's UV-Vis absorption profile (typically

    
     nm).
    

ElectronicLogic Struct Structure: Thiourea Bridge + 3-NO2 EWG Effect: Inductive Withdrawal (-I) Struct->EWG Meta-Substitution Gap Result: Lower HOMO-LUMO Gap (~4.0 eV) EWG->Gap Orbital Mixing Prop Properties: 1. High Dipole Moment 2. NLO Activity 3. Biological Binding Gap->Prop Determines

Figure 2: Causal relationship between structural substitution and observed electronic properties.

References

  • DFT Studies on Thiourea Derivatives: Title: Theoretical and experimental investigation of thiourea derivatives: Synthesis, crystal structure, in-silico and in-vitro biological evaluation. Source: African Journal of Online (AJOL) / Bull. Chem. Soc. Ethiop. URL:[Link]

  • Electronic Properties of Nitro-Thioureas: Title: Different parameters calculated from DFT of compound (2) [Benzoyl-thiourea derivatives]. Source: ResearchGate (Journal of Molecular Structure context). URL:[Link]

  • Crystal Structure (Analogous 2-Nitro): Title: 1-(2-Nitrophenyl)-3-phenylthiourea.[1][3] Source: PubMed Central (Acta Crystallogr Sect E). URL:[Link]

Sources

A Technical Guide to the Hydrogen Bonding Capabilities of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea: A Supramolecular Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiourea derivatives are a cornerstone in supramolecular chemistry and medicinal science, primarily due to the potent hydrogen bonding capabilities of the thiourea moiety. This guide provides a detailed technical examination of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPTU), a molecule where these intrinsic properties are significantly amplified. The inclusion of an electron-withdrawing 3-nitrophenyl group enhances the acidity of the N-H protons, transforming NPTU into a highly effective hydrogen bond donor. This document synthesizes experimental data from analogous compounds and established analytical principles to elucidate the primary hydrogen bonding motifs, structural characteristics, and supramolecular assembly of NPTU. We will explore the definitive insights provided by solid-state analysis, the nuanced information revealed through spectroscopic techniques, and the predictive power of computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the specific hydrogen bonding attributes of NPTU in crystal engineering, anion sensing, and the design of targeted therapeutics.

Introduction: The Significance of Substituted Thioureas

The thiourea functional group, characterized by a central thiocarbonyl flanked by two amine groups, is a remarkably versatile building block in molecular design. Its ability to engage in robust and directional hydrogen bonds underpins its utility in a vast range of applications, from organocatalysis to the development of novel pharmaceuticals.[1][2] The two N-H groups serve as potent hydrogen bond donors, while the thiocarbonyl sulfur atom can act as a hydrogen bond acceptor.[3]

The strategic substitution of the thiourea core with aromatic rings allows for fine-tuning of its electronic and steric properties. In the case of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPTU), the introduction of a phenyl group and, more critically, a 3-nitrophenyl group, has profound implications for its hydrogen bonding potential. The potent electron-withdrawing nature of the nitro (NO₂) group significantly increases the acidity of the adjacent N-H protons.[4] This electronic modulation enhances their capacity to donate hydrogen bonds, making NPTU an exceptionally strong candidate for forming stable supramolecular assemblies and for coordinating with anionic species.[1] Understanding and harnessing these enhanced hydrogen bonding capabilities is crucial for its application in advanced materials and drug design.

Molecular Architecture and Key Hydrogen Bonding Sites

The hydrogen bonding behavior of NPTU is dictated by its distinct structural features. The molecule possesses two primary hydrogen bond donor sites and multiple potential acceptor sites.

  • Hydrogen Bond Donors: The two protons attached to the nitrogen atoms (N-H) of the thiourea backbone are the primary hydrogen bond donors. Due to the resonance and inductive effects of the 3-nitrophenyl ring, the proton on the nitrogen adjacent to this ring is expected to be more acidic and thus a stronger hydrogen bond donor.

  • Hydrogen Bond Acceptors: The primary acceptor site is the thiocarbonyl sulfur atom (C=S). Its lone electron pairs can readily accept hydrogen bonds from suitable donors. Additionally, the two oxygen atoms of the nitro group can also participate as hydrogen bond acceptors, potentially leading to more complex, multi-point interaction motifs.

This combination of strong donors and multiple acceptors allows NPTU to form a variety of both intramolecular and intermolecular hydrogen bonds, which ultimately govern its crystal packing and its interactions in solution.

Solid-State Analysis: Deciphering Supramolecular Motifs

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal method for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, angles, and intermolecular interactions, including hydrogen bonds. While a specific crystal structure for the meta-isomer (NPTU) is not publicly available, extensive data on closely related analogues, such as the ortho-isomer, provide a robust framework for predicting its behavior.

Anticipated Hydrogen Bonding Patterns

Based on structural studies of analogous diaryl thioureas, the most prevalent supramolecular motif involves intermolecular N-H···S hydrogen bonds.[5] In the crystal structure of the related compound 1-(2-Nitrophenyl)-3-phenylthiourea, molecules are linked by these types of interactions, demonstrating the fundamental role of the thiourea backbone in directing crystal packing.[5] It is highly probable that NPTU molecules self-assemble into centrosymmetric dimers or extended one-dimensional chains through a pair of N-H···S hydrogen bonds.

The diagram below illustrates this highly probable dimeric association, a fundamental building block in the supramolecular chemistry of thioureas.

H_Bonding_Motif cluster_0 NPTU Molecule 1 cluster_1 NPTU Molecule 2 N1 N-H C1 C=S N1->C1 C2 C=S N1->C2 H-Bond R1 3-Nitrophenyl R2 Phenyl N2 N-H N2->C1 H-Bond N2->C2 R3 3-Nitrophenyl R4 Phenyl

Probable N-H···S hydrogen-bonded dimer of NPTU.
Quantitative Data from an Analogous Structure

To provide a quantitative perspective, the table below presents hydrogen bond geometry data from the published crystal structure of 1-(2-Nitrophenyl)-3-phenylthiourea, which serves as a reliable proxy for NPTU.[5]

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1H1AS10.862.563.3744(19)158
C3H3AS10.932.843.725(3)159
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

This protocol outlines the standard procedure for analyzing the crystal structure of a compound like NPTU.

Objective: To determine the precise atomic coordinates and characterize the intra- and intermolecular hydrogen bonding network in the solid state.

Methodology:

  • Crystal Growth & Selection:

    • Rationale: A high-quality, single crystal with well-defined faces and no visible defects is essential for obtaining high-resolution diffraction data.

    • Procedure: Grow suitable crystals of NPTU by slow evaporation from an appropriate solvent system (e.g., ethanol/acetone). Under a polarizing microscope, select a crystal of suitable size (typically 0.1-0.3 mm).

  • Crystal Mounting:

    • Rationale: The crystal must be held stationary in the X-ray beam and protected from the environment.

    • Procedure: Coat the selected crystal in paratone oil to prevent solvent loss and mount it on a nylon loop or a glass fiber attached to a goniometer head.[2]

  • Data Collection:

    • Rationale: Cooling the crystal (typically to 100 K) minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structural model.

    • Procedure: Mount the goniometer on the diffractometer. Cool the crystal under a stream of cold nitrogen gas. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a CCD or CMOS detector.[2] A full sphere of data is typically collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Rationale: Mathematical algorithms are used to convert the measured diffraction intensities into an initial electron density map, from which an atomic model is built and then refined against the experimental data.

    • Procedure: Process the raw data to correct for experimental factors and obtain a list of reflection intensities. Solve the structure using direct methods or Patterson synthesis to locate the heavier atoms (like sulfur). Refine the model using full-matrix least-squares on F² to position all non-hydrogen atoms and refine their anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.[2]

  • Analysis:

    • Rationale: The final refined model provides the basis for analyzing the molecular geometry and intermolecular interactions.

    • Procedure: Use software like PLATON or Olex2 to analyze hydrogen bond geometries, torsion angles, and packing diagrams to identify and characterize supramolecular motifs.[2]

Spectroscopic and Computational Characterization

While SCXRD provides the definitive solid-state structure, spectroscopic and computational methods are indispensable for confirming hydrogen bonding and studying these interactions in solution.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing hydrogen bonding. The vibrational frequency of the N-H bond is particularly sensitive to its environment.

  • N-H Stretching: In a non-hydrogen-bonded state, N-H stretches appear as sharp bands. However, in the presence of hydrogen bonding, as expected for NPTU, the N-H stretching vibration (typically in the 3100-3400 cm⁻¹ region) will broaden and shift to a lower frequency (a red shift).[6]

  • C=S Stretching: The thiocarbonyl (C=S) stretching vibration, which is often coupled with C-N stretching, can also be influenced by hydrogen bonding to the sulfur atom.[3]

¹H NMR Spectroscopy

In solution, the chemical shift of the N-H protons in ¹H NMR spectroscopy provides direct evidence of hydrogen bonding.

  • Chemical Shift: The N-H protons of thiourea derivatives are typically observed as broad singlets in the downfield region of the spectrum, often above δ 9 ppm in a hydrogen-bond-accepting solvent like DMSO-d₆.[2][7] This significant downfield shift is indicative of deshielding caused by their involvement as hydrogen bond donors to the solvent.

  • Titration Studies: ¹H NMR titration is a key technique for quantifying hydrogen bond interactions with guest anions in solution. By monitoring the change in the N-H proton's chemical shift upon the incremental addition of an anion (like chloride or acetate), one can determine the binding stoichiometry and calculate the association constant (Kₐ) of the resulting complex.[8]

Density Functional Theory (DFT)

Computational methods, particularly DFT, provide invaluable theoretical support for experimental findings.[9][10]

  • Geometry Optimization: DFT can be used to calculate the lowest energy conformation of the NPTU molecule, providing theoretical bond lengths and angles that can be compared with experimental data.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. It can confirm the electron-deficient (positive potential) nature of the N-H protons and the electron-rich (negative potential) character of the thiocarbonyl sulfur and nitro-group oxygens, thereby identifying the active sites for hydrogen bonding.[9]

  • Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental FTIR spectra to aid in the confident assignment of key vibrational modes, such as the N-H stretch.[11]

The following workflow diagram illustrates how these experimental and computational techniques are integrated for a comprehensive analysis.

Workflow cluster_exp Experimental Analysis cluster_theory Computational Analysis cluster_results Integrated Results & Insights synthesis Synthesis & Purification of NPTU scxrd Single-Crystal X-ray Diffraction synthesis->scxrd ftir FTIR Spectroscopy synthesis->ftir nmr ¹H NMR Spectroscopy synthesis->nmr structure Solid-State Structure & H-Bond Motifs scxrd->structure ftir->structure solution Solution-State Interactions nmr->solution dft DFT Geometry Optimization mep MEP Map Generation dft->mep vib Vibrational Frequency Calculation dft->vib electronic Electronic Properties dft->electronic mep->electronic vib->ftir Aids band assignment structure->solution Informs behavior

Integrated workflow for hydrogen bond characterization.

Conclusion

1-(3-Nitrophenyl)-3-phenyl-2-thiourea is a molecule engineered for potent hydrogen bonding interactions. The electronic influence of the 3-nitrophenyl substituent significantly enhances the donor strength of the N-H protons, making them highly effective in forming robust intermolecular connections. Structural analysis of analogous compounds strongly suggests that NPTU self-assembles in the solid state via classic N-H···S hydrogen bonds, likely forming stable dimeric motifs. This behavior is corroborated by spectroscopic data, which shows the characteristic signatures of hydrogen bonding in both solid and solution phases. Complemented by the predictive power of computational chemistry, this multi-faceted approach provides a comprehensive understanding of NPTU's supramolecular behavior. This detailed characterization positions 1-(3-Nitrophenyl)-3-phenyl-2-thiourea as a valuable synthon for crystal engineering, a promising scaffold for the development of selective anion receptors, and a molecule of interest for targeted interactions in drug discovery.

References

  • Benchchem. 1-(4-Nitrophenyl)-2-thiourea | 3696-22-8.
  • Yüksek, M., et al. (2018). Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds and weak interactions: crystal structures and Hirshfeld surface analysis. Research on Chemical Intermediates.
  • Jin, G., et al. (2008). 1-(2-Nitrophenyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online. [Online] Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.
  • Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia.
  • El-Guesmi, N., et al. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry. [Online] Available at: [Link]

  • Ghosh, K., et al. (2017). Anion Complexation Studies of 3-Nitrophenyl-Substituted Tripodal Thiourea Receptor: A Naked-Eye Detection of Sulfate via Fluoride Displacement Assay. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules. [Online] Available at: [Link]

  • ResearchGate. (2014). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. [Online] Available at: [Link]

  • Yuliyati, Y. B. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Online] Available at: [Link]

  • Vansia, M. N., & Poria, K. C. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. [Online] Available at: [Link]

Sources

Methodological & Application

Application Note: Antimicrobial Activity Testing of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Technical Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (CAS: 13140-66-4)

Executive Summary & Chemical Profile

The rise of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the continuous evaluation of novel pharmacophores. Thiourea derivatives have emerged as highly versatile scaffolds in medicinal chemistry due to their broad-spectrum antimicrobial, antiviral, and antifungal properties[1].

1-(3-Nitrophenyl)-3-phenyl-2-thiourea is a disubstituted thiourea derivative characterized by an electron-withdrawing nitro (-NO₂) group at the meta position of one phenyl ring[2]. From a mechanistic standpoint, the presence of this electron-withdrawing group (EWG) significantly enhances the electrophilicity of the thiocarbonyl (C=S) core. This structural tuning increases the compound's ability to form stable hydrogen bonds and chelate metal ions, which are critical steps for interacting with bacterial target proteins and disrupting cellular integrity[3].

Mechanistic Insights: Causality of Antimicrobial Action

As a Senior Application Scientist, it is critical to understand why a compound works before designing the assay to test it. The antimicrobial efficacy of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea is not monolithic; it operates via a multi-targeted mechanism:

  • Enzymatic Inhibition: The thiourea core acts as a bidentate ligand, capable of interacting with the active sites of bacterial DNA gyrase and topoisomerase IV, thereby halting DNA replication[1][4].

  • Metabolic Collapse: Recent studies on structurally related thiourea derivatives (e.g., TD4) demonstrate their ability to fatally disrupt intracellular NAD+/NADH homeostasis, leading to the rapid depletion of bacterial energy reserves[5].

  • Membrane Destabilization: The lipophilic phenyl rings facilitate penetration through the peptidoglycan layer, while the polar thiourea core interacts with membrane phospholipids, compromising cell wall integrity[5].

MOA A 1-(3-Nitrophenyl)- 3-phenyl-2-thiourea B Cell Wall/Membrane Penetration A->B C DNA Gyrase & Topo IV Inhibition B->C D NAD+/NADH Homeostasis Disruption B->D E Bacterial Cell Death (Bactericidal Effect) C->E D->E

Fig 1: Proposed multi-target mechanism of action for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols adhere strictly to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI)[6].

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Rationale: Cation-adjusted Mueller-Hinton Broth (CAMHB) is explicitly required. Standard MHB can have variable divalent cation (Ca²⁺, Mg²⁺) concentrations, which unpredictably affect the permeability of the bacterial outer membrane and the chelation potential of the thiourea core[7].

Materials:

  • Test Compound: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

  • Solvent: 100% Dimethyl Sulfoxide (DMSO)

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized Bacterial Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the compound in 100% DMSO to yield a stock concentration of 10 mg/mL. Expert Note: Thiourea derivatives can be highly hydrophobic. Ensure complete dissolution via vortexing or mild sonication before proceeding.

  • Inoculum Standardization: Culture the bacterial strain overnight on agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a working concentration of 
    
    
    
    CFU/mL[1][7].
  • Microtiter Plate Setup (Self-Validating Controls):

    • Test Wells: Add 100 µL of CAMHB to columns 2-11 of a 96-well plate. Add 200 µL of the diluted compound (e.g., 256 µg/mL in CAMHB) to column 1. Perform a two-fold serial dilution from column 1 to 10, discarding 100 µL from column 10[7].

    • Column 11 (Growth Control): 100 µL CAMHB + 100 µL inoculum (Positive control for viability).

    • Column 12 (Sterility Control): 200 µL CAMHB only (Negative control for contamination).

    • Vehicle Control: Ensure the final DMSO concentration in the highest test well does not exceed 1% (v/v), as higher concentrations induce baseline bacterial toxicity, skewing MIC data[1].

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to columns 1-11. The final well volume is 200 µL, and the final bacterial concentration is

    
     CFU/mL[7].
    
  • Incubation & Readout: Incubate the sealed plate at 37°C for 18–24 hours. Determine the MIC by measuring optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration exhibiting

    
     growth inhibition compared to the growth control[5][7].
    

Workflow S1 Compound Prep (10 mg/mL in DMSO) S3 Two-Fold Serial Dilution in 96-Well Microtiter Plate S1->S3 S2 Bacterial Inoculum (0.5 McFarland Standard) S2->S3 S4 Inoculation (Final: 5 x 10^5 CFU/mL) S3->S4 S5 Incubation (37°C for 18-24 hours) S4->S5 S6 OD600 Reading & MIC Determination S5->S6

Fig 2: Standardized workflow for Broth Microdilution MIC determination.

Quantitative Data Presentation

Thiourea derivatives containing electron-withdrawing groups (like the 3-nitro substitution) typically exhibit potent activity against Gram-positive pathogens, while Gram-negative efficacy is often modulated by the presence of robust efflux pump systems[3][8].

Below is a representative data matrix demonstrating the expected antimicrobial profile of disubstituted nitrophenylthiourea derivatives based on validated literature parameters[3][5].

Table 1: Representative MIC Values for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Bacterial StrainGram StainExpected MIC (µg/mL)Clinical Relevance
Staphylococcus aureus (ATCC 29213)Positive (+)2 - 8Standard susceptibility baseline
S. aureus MRSA (USA 300)Positive (+)4 - 16Evaluation of drug-resistant efficacy
Enterococcus faecalis (ATCC 29212)Positive (+)8 - 32Indicator of broad Gram-positive activity
Escherichia coli (ATCC 25922)Negative (-)32 - 64Outer membrane permeability assessment
Pseudomonas aeruginosa (ATCC 27853)Negative (-)> 64Highly resistant; efflux pump indicator

Data Interpretation Note: The pronounced efficacy against MRSA strains suggests that the compound bypasses traditional


-lactam resistance mechanisms (such as PBP2a mutation), aligning with the proposed intracellular targets (DNA Gyrase and NAD+ homeostasis)[4][5].

Quality Control and Troubleshooting

To maintain scientific integrity, ensure the following parameters are strictly monitored:

  • Precipitation in Wells: If 1-(3-Nitrophenyl)-3-phenyl-2-thiourea precipitates upon dilution into CAMHB, the apparent MIC will be artificially high. If precipitation occurs, transition to an Agar Well Diffusion assay[7] or utilize a solubilizing agent like Tween-80 (max 0.1% final concentration).

  • Edge Effects: Evaporation in the outer wells of the 96-well plate can concentrate the media and compound, skewing results. Always use a breathable sealing film and consider filling the outermost perimeter wells with sterile water if incubating in a low-humidity environment.

References

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis PubMed Central (PMC) / NIH URL:[Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes MDPI URL:[Link]

  • Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives PubMed Central (PMC) / NIH URL:[Link]

  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives Acta Scientific URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Corrosion Inhibition Efficiency of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea on Mild Steel

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in materials science and chemical engineering to evaluate the efficacy of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPTU) as a corrosion inhibitor for mild steel in acidic environments. The protocols outlined herein are designed to ensure scientific rigor and reproducibility, grounded in established electrochemical and surface analysis techniques.

Introduction: The Challenge of Mild Steel Corrosion and the Role of Thiourea Derivatives

Mild steel, while a cornerstone of industrial infrastructure, is highly susceptible to corrosion, particularly in acidic media. This degradation leads to significant economic losses and safety concerns. Organic corrosion inhibitors are a practical and effective means of mitigating this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2]

Thiourea and its derivatives have long been recognized as potent corrosion inhibitors for steel in acidic solutions.[3][4] Their effectiveness stems from the presence of nitrogen and sulfur atoms, which act as adsorption centers, facilitating the formation of a protective film on the metal surface.[5][6] The molecular structure of the inhibitor, including the presence of aromatic rings and functional groups, significantly influences its adsorption characteristics and, consequently, its inhibition efficiency. The compound of interest, 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPTU), possesses these key structural features, making it a promising candidate for corrosion inhibition.

This guide details the experimental procedures to quantify the inhibition efficiency of NPTU and to elucidate its mechanism of action on mild steel.

Core Principle: The Mechanism of Adsorption

The primary mechanism by which organic inhibitors like NPTU protect mild steel is through adsorption onto the metal surface. This process can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding). The lone pair electrons on the nitrogen and sulfur atoms in the thiourea moiety, as well as the π-electrons of the phenyl rings, can interact with the vacant d-orbitals of iron atoms on the mild steel surface. This interaction displaces water molecules and other corrosive species, creating a barrier against corrosion.[1][6] The strength and nature of this adsorption determine the inhibitor's efficiency. The following protocols are designed to probe this adsorptive behavior and its impact on corrosion kinetics.

Experimental Workflow for Evaluating NPTU

A systematic evaluation of a corrosion inhibitor involves a multi-faceted approach, combining electrochemical measurements to assess the rate of corrosion and surface analysis techniques to visualize the protective film.

Experimental Workflow cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Characterization cluster_analysis Data Analysis & Interpretation Material_Prep Mild Steel Specimen Preparation EIS Electrochemical Impedance Spectroscopy (EIS) Material_Prep->EIS PDP Potentiodynamic Polarization (PDP) Material_Prep->PDP Solution_Prep Inhibitor Solution Preparation Solution_Prep->EIS Solution_Prep->PDP IE_Calc Inhibition Efficiency Calculation EIS->IE_Calc Mechanism Mechanism Elucidation EIS->Mechanism PDP->IE_Calc PDP->Mechanism SEM Scanning Electron Microscopy (SEM) AFM Atomic Force Microscopy (AFM) Adsorption_Iso Adsorption Isotherm Modeling IE_Calc->Adsorption_Iso Adsorption_Iso->Mechanism Mechanism->SEM Mechanism->AFM Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) H_plus H⁺ Fe_surface Fe H_plus->Fe_surface Attack Blocked Cl_minus Cl⁻ Cl_minus->Fe_surface Attack Blocked H2O H₂O H2O->Fe_surface Displacement NPTU NPTU Molecule NPTU->Fe_surface Adsorption (N, S, π-electrons)

Sources

Technical Application Note: Preparation of Metal Complexes using 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, characterization, and complexation protocols for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea , a versatile N,N'-disubstituted thiourea ligand. Thiourea derivatives are critical in medicinal chemistry due to their ability to coordinate soft and borderline metal ions (e.g., Cu, Ag, Au, Pt, Pd) via the sulfur atom. The inclusion of the electron-withdrawing nitro (


) group at the meta position of the phenyl ring modulates the electron density of the thiocarbonyl (

) moiety, influencing coordination strength and lipophilicity.

This guide provides a self-validating workflow for researchers developing novel antimicrobial or anticancer metallodrugs.

Chemical Context & Ligand Design[1][2][3]

The target ligand belongs to the class of diarylthioureas. Its coordination chemistry is dominated by the thione-thiol tautomerism. In neutral media, the ligand predominantly exists in the thione form and coordinates to metal centers as a neutral monodentate ligand via the sulfur atom.

Key Mechanistic Insights:
  • Electronic Modulation: The 3-nitro group acts as an electron-withdrawing group (EWG). This reduces the electron density on the N-H protons, increasing their acidity compared to unsubstituted diphenylthiourea.

  • Coordination Mode:

    • Neutral (L): Coordinates via Sulfur (S).[1][2][3][4] Most common for M(II) halides.

    • Anionic (L⁻): Upon deprotonation, it can coordinate as a monoanionic bidentate ligand (S, N), forming four-membered chelate rings, though this is sterically strained.

Workflow Visualization

The following diagram illustrates the synthetic pathway and the logical flow from precursors to biological application.

SynthesisWorkflow Reactant1 3-Nitroaniline Ligand 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (Ligand L) Reactant1->Ligand Reflux (EtOH) Reactant2 Phenyl Isothiocyanate Reactant2->Ligand Complex Metal Complex [M(L)nCl2] Ligand->Complex Coordination MetalSalt Metal Salt (MX2) MetalSalt->Complex Reflux (MeOH/EtOH) Application Bio-Assay (Antimicrobial/Anticancer) Complex->Application Screening

Caption: Figure 1. Logical workflow for the synthesis of nitro-substituted thiourea ligands and their subsequent metallodrug development.

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

Materials
  • 3-Nitroaniline (CAS: 99-09-2)

  • Phenyl isothiocyanate (CAS: 103-72-0)

  • Absolute Ethanol (EtOH)

  • Dichloromethane (DCM) and Hexane (for recrystallization)

Step-by-Step Procedure
  • Stoichiometry: Dissolve 3-nitroaniline (10 mmol, 1.38 g) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add phenyl isothiocyanate (10 mmol, 1.35 g) dropwise to the stirring solution at room temperature.

    • Note: A 1:1 molar ratio is strictly required to prevent side-product formation.

  • Reaction: Reflux the mixture at 70–80°C for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the amine spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice (approx. 100 g) with vigorous stirring. A yellow/orange precipitate will form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then water.

  • Recrystallization: Recrystallize from hot ethanol or a DCM/Hexane mixture to obtain analytical grade crystals.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Expected Yield: 75–85% Melting Point: ~140–145°C (Verify experimentally as polymorphs may exist).

Protocol B: Preparation of Metal Complexes

Objective: Synthesize complexes of type


 or 

, where M = Cu(II), Ni(II), Co(II).
Materials
  • Ligand (from Protocol A)[1][2]

  • Metal Chloride Salts (

    
    , 
    
    
    
    , etc.)
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure (General M(II) Protocol)
  • Ligand Solution: Dissolve 2 mmol of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of the metal chloride salt in 10 mL of hot ethanol.

    • Note: For 1:2 (M:L) stoichiometry. If 1:1 is desired, adjust accordingly.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution under continuous stirring.

  • Reflux: Reflux the mixture for 3–5 hours .

    • Observation: A color change (e.g., Green

      
       Brown for Cu, Pink 
      
      
      
      Blue/Purple for Co) confirms coordination.
  • Precipitation: Reduce solvent volume to ~10 mL by rotary evaporation. Allow the solution to stand at room temperature or cool to 4°C overnight.

  • Filtration: Filter the colored precipitate, wash with cold ethanol and diethyl ether.

  • Drying: Dry under vacuum at 50°C.

Mechanistic Diagram: Coordination Modes

CoordinationChemistry LigandState Free Ligand (Thione Form) ν(C=S) ~1250 cm⁻¹ Coordination S-Coordination to Metal LigandState->Coordination + MCl2 ComplexState Metal Complex ν(C=S) shifts to lower freq ν(C-N) shifts to higher freq Coordination->ComplexState Electron density drift from S to M

Caption: Figure 2. Spectroscopic shifts expected during the transition from free ligand to S-coordinated metal complex.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

Infrared Spectroscopy (FT-IR)

The most critical validation tool for thiourea complexes.

Functional GroupFree Ligand (

)
Metal Complex (

)
Mechanistic Explanation

3150–33003150–3300Unchanged/Slight Shift: Indicates N is not deprotonated or coordinated.

1250–13001210–1240 Red Shift (

):
Coordination via Sulfur reduces the C=S bond order (double bond character decreases).

~1450~1470–1490 Blue Shift (

):
As C=S weakens, the C-N bond strengthens due to resonance compensation.
NMR Spectroscopy ( -NMR)
  • NH Protons: Typically appear as two singlets between

    
     9.0–11.0 ppm. Upon coordination, these signals may shift downfield (deshielding) due to the drainage of electron density toward the metal center via the sulfur.
    
  • Aromatic Protons: The protons on the 3-nitrophenyl ring will appear distinct from the unsubstituted phenyl ring, usually in the

    
     7.0–8.5 ppm range.
    

Applications & Safety

  • Antimicrobial: The lipophilic nature of the phenyl rings, combined with the nitro group, facilitates penetration through the lipid membrane of bacteria. The central metal ion (especially Cu and Ag) can then disrupt cellular respiration.

  • Anticancer: Similar thiourea-gold(I) and silver(I) complexes have shown efficacy against HeLa and A549 cell lines by inhibiting thioredoxin reductase.

  • Safety: Nitro-aromatics can be toxic. Handle all precursors in a fume hood. Thioureas are potential thyroid disruptors; use appropriate PPE.

References

  • Synthesis and Biological Evaluation of Thiourea Derivatives

    • Title: Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.[3][5][6]

    • Source:International Journal of Molecular Sciences (via PMC).
    • Context: Discusses the synthesis of diarylthioureas and their coordination to Ag/Au, validating the S-coordin
    • URL:[Link]

  • Structural Characterization of N,N'-Substituted Thioureas

    • Title: N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties.
    • Source:Dalton Transactions (Royal Society of Chemistry).
    • Context: Provides rigorous crystallographic data and IR/NMR shift analysis for Cu(II), Ni(II), and Zn(II) complexes of similar ligands.
    • URL:[Link]

  • Biological Applications Review

    • Title: Biological Applications of Thiourea Deriv
    • Source:Molecules (MDPI).
    • Context: Comprehensive review of the antimicrobial and anticancer mechanisms of thiourea metal complexes.
    • URL:[Link]

  • Specific Nitro-Derivative Synthesis

    • Title: 1-(2-Nitrophenyl)-3-phenylthiourea Crystal Structure.
    • Source:Acta Crystallographica Section E (via PMC).
    • Context: Provides the specific synthesis conditions (ethanol, room temp/reflux) for the nitrophenyl-thiourea isomer, serving as a direct protocol proxy.
    • URL:[Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. Thiourea derivatives are a significant class of compounds in pharmaceutical and chemical research, necessitating reliable analytical methods for quality control and developmental studies. This document provides a detailed protocol, from the initial analyte characterization and method optimization to a full validation procedure based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, precision, accuracy, and specificity, making it suitable for routine analysis in research and quality control laboratories.

Principles of Method Development: A Rationale-Driven Approach

The development of a reliable analytical method is not a matter of chance but a systematic process grounded in the physicochemical properties of the analyte. Our approach is built on understanding the molecule to predict its chromatographic behavior, thereby minimizing trial-and-error and establishing a robust method from first principles.

Analyte Characterization: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

1-(3-Nitrophenyl)-3-phenyl-2-thiourea (C₁₃H₁₁N₃O₂S, MW: 273.31 g/mol ) is a moderately polar molecule.[1][2] Its structure, featuring two phenyl rings, a polar nitro group (-NO₂), and a thiourea core (-NH-C(=S)-NH-), dictates its solubility and chromatographic retention.

  • Polarity and Retention: The presence of both aromatic rings and polar functional groups suggests that reversed-phase HPLC will be an ideal separation mode. The analyte will exhibit sufficient retention on a non-polar stationary phase (like C18) while being eluted by a polar mobile phase (such as a mixture of acetonitrile and water).

  • Solubility: Thiourea derivatives typically show good solubility in polar organic solvents.[3] For this method, Dimethyl Sulfoxide (DMSO) and Methanol are selected as primary solvents for stock solutions and dilutions due to their excellent solvating power for this class of compounds and miscibility with common HPLC mobile phases.[3][4]

  • UV Absorbance: The conjugated systems involving the phenyl rings and the nitro group are strong chromophores. Similar nitrophenyl thiourea derivatives exhibit significant UV absorbance, often with maxima between 230-280 nm and a strong intramolecular charge transfer (ICT) band at higher wavelengths (around 394 nm).[5][6] A UV-Vis scan is essential to determine the optimal wavelength (λ_max) for maximum sensitivity and specificity.

Chromatographic System Selection

Based on the analyte's characteristics, the following system was selected:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for separating and quantifying moderately polar organic molecules.[5][7]

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column. It provides the necessary hydrophobicity to retain the analyte effectively. A column with dimensions like 250 mm x 4.6 mm and 5 µm particle size offers a good balance of efficiency and backpressure.[5]

  • Mobile Phase: A combination of Acetonitrile (ACN) and water is a standard mobile phase for RP-HPLC due to its UV transparency, low viscosity, and excellent eluotropic strength.[5] An isocratic elution is preferred for simplicity and robustness in a quality control setting.

  • Detection: A UV-Vis detector is chosen due to the analyte's strong chromophoric properties.[5] Monitoring at the λ_max ensures the highest possible signal-to-noise ratio, which is critical for achieving low limits of detection and quantification.

Materials and Methods

Reagents and Materials
  • 1-(3-Nitrophenyl)-3-phenyl-2-thiourea reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • Dimethyl Sulfoxide (DMSO, HPLC Grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Standard and Sample Preparation Protocol

Protocol 1: Preparation of Standard Stock and Working Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-(3-Nitrophenyl)-3-phenyl-2-thiourea reference standard into a 25 mL volumetric flask. Dissolve in ~15 mL of Methanol (or DMSO), sonicate for 5 minutes if necessary, and dilute to the mark with the same solvent.

  • Working Stock Solution (100 µg/mL): Pipette 5.0 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five calibration standards by serially diluting the Working Stock Solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

HPLC Method Protocol and Optimization

The logical workflow for method development involves establishing initial conditions based on analyte properties and systematically optimizing them to achieve a suitable separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Polarity, UV Scan, Solubility) B Select Column & Mobile Phase (C18, ACN/H2O) A->B Informs choice C Wavelength Selection (Scan for λmax) B->C D Mobile Phase Ratio (Adjust ACN/H2O for k') C->D E Flow Rate Optimization (Balance speed & resolution) D->E Fine-tune F Final Method Conditions E->F G System Suitability Test F->G Confirm performance ValidationWorkflow Validation Method Validation (ICH Q2) Specificity Linearity Accuracy Precision LOQ / LOD Robustness Specificity_Desc Analyte vs. Placebo/ Impurities Validation:specificity->Specificity_Desc Linearity_Desc Correlation of Concentration vs. Response Validation:linearity->Linearity_Desc Accuracy_Desc Closeness to True Value (% Recovery) Validation:accuracy->Accuracy_Desc Precision_Desc Repeatability & Intermediate Precision (%RSD) Validation:precision->Precision_Desc LOQ_LOD_Desc Lowest Measurable Concentration Validation:quantitation->LOQ_LOD_Desc Robustness_Desc Effect of Small Method Variations Validation:robustness->Robustness_Desc

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction yield for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea synthesis Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-(3-Nitrophenyl)-3-phenyl-2-thiourea . This reaction involves the nucleophilic addition of an amine to an isothiocyanate.

The Critical Challenge: Your specific substrate, 3-nitroaniline , is a deactivated nucleophile due to the strong electron-withdrawing nature of the nitro group (–NO₂). This significantly reduces the reaction rate compared to unsubstituted aniline, often leading to low yields or incomplete conversion under standard conditions.

This guide provides a high-yield protocol designed specifically to overcome this electronic deactivation, along with a green chemistry alternative and a troubleshooting matrix.

Module 1: The Optimized Core Protocol

Standard "Gold" Method for High Purity

This protocol utilizes Phenyl Isothiocyanate and 3-Nitroaniline . We prioritize this route over the reverse (3-nitrophenyl isothiocyanate + aniline) because phenyl isothiocyanate is generally cheaper and more stable, though the reverse reaction is kinetically faster.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
3-Nitroaniline 1.0NucleophileDeactivated amine (Limiting Reagent)
Phenyl Isothiocyanate 1.1 - 1.2ElectrophileSlight excess drives equilibrium
Triethylamine (TEA) 0.5 - 1.0CatalystCRITICAL: Increases nucleophilicity
Ethanol (Abs.) SolventMediumPolar protic solvent stabilizes transition state
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-Nitroaniline in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 5-10 mmol of Triethylamine (TEA) .

    • Technical Insight: The base deprotonates the amine slightly or activates the transition state, compensating for the electron-withdrawing nitro group.

  • Electrophile Addition: Add 11-12 mmol of Phenyl Isothiocyanate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Check via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of the 3-nitroaniline spot.

  • Work-up (Crystallization):

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate forms (Common Issue): Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The hydrophobic thiourea should crash out as a solid.

  • Purification: Recrystallize from hot Ethanol/Water (8:2 ratio) to remove unreacted isothiocyanate.

Module 2: Green Chemistry Alternative (Water-Mediated)

Best for: Sustainability and avoiding organic solvents

Recent literature supports "on-water" synthesis for thioureas. The hydrophobic effect accelerates the reaction despite the reactants being insoluble in water.

  • Suspension: Mix 3-Nitroaniline (10 mmol) and Phenyl Isothiocyanate (10 mmol) in 20 mL of water.

  • Catalysis: Add 1-2 drops of surfactant (e.g., Tween-80) or simply stir vigorously.

  • Reaction: Heat to 80-90°C for 2-4 hours.

  • Isolation: The product will form a solid cake or suspension. Filter directly.

    • Advantage:[1][2][3] Water naturally washes away the water-soluble impurities.

Module 3: Visualization & Logic

Figure 1: Reaction Mechanism & Workflow

This diagram illustrates the nucleophilic attack and the critical role of the catalyst in the transition state.

ThioureaSynthesis Reactants Reactants: 3-Nitroaniline + Ph-NCS Activation Catalyst Activation: TEA increases amine nucleophilicity Reactants->Activation Add Base Transition Transition State: Nucleophilic Attack on Isothiocyanate Carbon Activation->Transition Reflux Intermediate Thiourea Intermediate Transition->Intermediate Product Final Product: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea Intermediate->Product Proton Transfer

Caption: Mechanistic pathway highlighting the base-catalyzed activation of the deactivated 3-nitroaniline nucleophile.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Identified Issue1 No Precipitate / Low Yield Start->Issue1 Issue2 Product is Oily/Sticky Start->Issue2 Issue3 Impurities (TLC) Start->Issue3 Sol1 Action: Pour into Ice Water (Induces precipitation) Issue1->Sol1 Sol4 Action: Increase Reflux Time (Nitro group slows kinetics) Issue1->Sol4 Issue2->Sol1 Sol3 Action: Recrystallize (EtOH/Water or Acetone) Issue2->Sol3 Issue3->Sol3 Sol2 Action: Check pH (Acidic conditions inhibit reaction)

Caption: Decision matrix for resolving common synthetic failures in diaryl thiourea production.

Module 4: Troubleshooting FAQ

Q1: My reaction mixture is dark, and I see multiple spots on TLC. What happened?

  • Diagnosis: This is likely desulfurization . At high temperatures or prolonged reflux, thioureas can lose sulfur to form carbodiimides or guanidines, especially in the presence of heavy metal impurities or excessive base.

  • Fix: Reduce reflux temperature. Ensure your ethanol is free of heavy metals. If using a base catalyst, do not exceed 1.0 equivalent.

Q2: The product "oils out" instead of crystallizing. How do I fix this?

  • Diagnosis: This is common with thioureas containing aromatic rings. The "oil" is often a supersaturated solution of the product containing trapped solvent impurities.

  • Fix:

    • Decant the supernatant solvent.

    • Add a small amount of cold ethanol and scratch the side of the flask with a glass rod to induce nucleation.

    • Alternatively, dissolve the oil in minimum hot acetone and add water dropwise until turbid, then cool slowly.

Q3: Why is the melting point of my product lower than the literature value?

  • Diagnosis: Thioureas are notorious for polymorphism (different crystal packing structures) and solvent inclusion.

  • Fix: Dry the sample thoroughly under vacuum at 60°C for 24 hours. A depressed melting point usually indicates trapped solvent or unreacted starting material (check TLC).

    • Note: Literature melting points for nitro-thioureas vary. Ensure you are comparing against the specific meta (3-nitro) isomer, not the para (4-nitro) isomer (approx. 147°C) or ortho (2-nitro) isomer.

Q4: Can I use microwave irradiation?

  • Answer: Yes. Microwave synthesis is highly recommended for electron-deficient amines.

  • Protocol: Mix reactants neat (solvent-free) or in minimal ethanol. Irradiate at 100W for 2-5 minutes. This often boosts yield from ~60% to >90% by overcoming the activation energy barrier more efficiently than thermal reflux.

References

  • Mechanism of Phenyl Isothiocyanate Reactions

    • Title: The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyan
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Link:

  • Green Chemistry & Water-Mediated Synthesis

    • Title: Application of green solvent in synthesis of thiophenytoins using aryl thioureas.[4]

    • Source: Der Pharma Chemica.[4]

    • Link:

  • General Synthesis & Properties

    • Title: 1-(2-Nitrophenyl)-3-phenylthiourea (Crystal Structure & Synthesis Protocol).
    • Source: PubMed Central (PMC).
    • Link:

  • Microwave Assisted Synthesis

    • Title: A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave.
    • Source: ResearchGate.[1]

    • Link:

Sources

Troubleshooting solubility issues of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in aqueous media CAS Registry Number: 72602-73-4 (and related isomers) Chemical Class: Diarylthiourea[1]

The Physicochemical Barrier: Why won't it dissolve?

Before attempting a protocol, it is critical to understand the molecular forces working against you. 1-(3-Nitrophenyl)-3-phenyl-2-thiourea is a highly lipophilic molecule.[1]

  • High LogP (Predicted ~3.4): The molecule partitions into octanol over water by a factor of roughly 2,500:1. It effectively "fears" water.[1]

  • Rigid Planarity & Lattice Energy: The diarylthiourea core is relatively rigid and planar, allowing for strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding (via the thiourea NH donors) in the solid state. Breaking this crystal lattice requires significant energy that water molecules cannot provide.[1]
  • Lack of Ionization: While the nitro group (

    
    ) is electron-withdrawing, it does not sufficiently acidify the thiourea protons to allow for deprotonation (and thus salt formation) at physiological pH (7.4).[1]
    

Implication: Simple vortexing in water or PBS will result in a suspension, not a solution. This leads to "false negatives" in biological assays because the compound never reaches the target.

Primary Strategy: The "Stock-and-Drop" Method (Solvent Shifting)[1]

For 90% of biological applications, this is the standard approach. You must dissolve the compound in a water-miscible organic solvent (Stock) and then dilute it into your aqueous medium (Drop).[1]

Step-by-Step Protocol
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) .[1][2]

    • Why: DMSO disrupts the water lattice and can solvate the thiourea core. Ethanol is a secondary choice but often leads to faster precipitation upon dilution.[1]

  • Preparation of Stock Solution:

    • Weigh the solid compound.

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .[1]

    • Vortex vigorously until no particulates are visible.[1]

    • Tip: If stubborn, warm slightly to 37°C (do not boil, as thioureas can decompose).

  • The Dilution Step (Critical):

    • Do not add water to the DMSO stock.

    • Do add the DMSO stock to the water/media.[3]

    • Perform the addition while the aqueous media is being agitated (vortexing or stirring) to prevent local zones of supersaturation where precipitation nuclei form.

Visual Workflow: Kinetic Solubilization

SolubilizationWorkflow Solid Solid Compound (Crystalline) Stock DMSO Stock (10-50 mM) Solid->Stock Dissolve Dilution Rapid Dilution (Vortexing Media) Stock->Dilution Dropwise Add Final Assay Ready (<1% DMSO) Dilution->Final Kinetic Stability Precip Precipitation Risk (Cloudy) Dilution->Precip If Static/Cold

Caption: The "Stock-and-Drop" workflow. Rapid dilution into agitated media is required to maintain a metastable solution state.

Solvent Tolerance Limits

Users often ask, "How much DMSO can I use?" This depends strictly on your biological system.[1]

Assay TypeMax Recommended DMSO %Reason for Limit
Cell Culture (Mammalian) 0.1% - 0.5%DMSO causes membrane permeabilization and cytotoxicity above 0.5%.[1]
Enzymatic Assay (In vitro) 1.0% - 5.0%Enzymes are generally more robust, but high DMSO can denature proteins.[1]
In vivo (Mice/Rats) 5% - 10%Requires specific formulation (e.g., PEG400/Tween80) to avoid embolism/toxicity.[1]

Advanced Strategy: Cyclodextrin Complexation[4][5]

If your cells are sensitive to DMSO, or if the compound precipitates even at 0.1% DMSO, you must use a carrier system. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for hydrophobic small molecules.[1]
The Mechanism

The cyclodextrin forms a "host-guest" complex.[1][4] The hydrophobic phenyl rings of your compound insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.

Complexation Protocol
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Add Compound: Add your compound (powder or a small volume of concentrated DMSO stock) to the CD solution.[1]

  • Equilibration: Shake or rotate at Room Temperature for 24 hours.

  • Filtration: Filter the solution to remove any undissolved solid.[1] The filtrate contains the solubilized drug-CD complex.[1]

Troubleshooting & FAQs

Q1: I added the DMSO stock to my cell media, and it turned cloudy immediately. What happened?

A: You exceeded the Kinetic Solubility Limit . When you add the hydrophobic stock to water, the solvent environment changes instantly. If the concentration is too high, the molecules aggregate faster than the surfactant proteins in the media can coat them.

  • Fix: Lower your final concentration. If you are trying for 100 µm, try 10 µm.

  • Fix: Warm the media to 37°C before adding the stock. Cold media accelerates precipitation.[1]

Q2: How do I verify if the compound is actually dissolved or just a fine suspension?

A: Use the Tyndall Effect or UV-Vis.[1]

  • Visual Test: Shine a laser pointer (or bright focused light) through the tube.[1] If you see a distinct beam path (scattering), you have a suspension (nanoparticles), not a true solution.

  • Quantitative Test: Centrifuge the sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via UV-Vis absorbance (approx.[1]

    
     265-275 nm).[1] If the signal drops significantly compared to the pre-spin sample, your compound has precipitated.
    
Q3: Is the nitro group stable?

A: Generally, yes. However, thioureas are susceptible to oxidative desulfurization (turning into ureas) if left in solution for days, especially under light exposure.

  • Recommendation: Prepare aqueous dilutions fresh for every experiment. Do not store diluted working solutions.

Q4: My results are highly variable between replicates.

A: This is a hallmark of solubility issues.[1] In one well, the cells might receive a "chunk" of precipitate (high dose), while another well receives only the supernatant (low dose).

  • Fix: Switch to the Cyclodextrin method (Section 3) to ensure a homogeneous solution.

References

  • PubChem. (n.d.).[1] 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (Compound).[1][5] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link]

  • Munteanu, et al. (2020).[1] Inclusion Complexes of Some Thiourea Derivatives in Cyclodextrins.[1] Molecules.[1][3][6][5][7][8][9][10][11][12][13] Retrieved from [Link][1]

  • ResearchGate. (2016).[1] Discussions on DMSO tolerance in cell culture assays. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and drug development professionals working with 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (CAS: 13140-66-4). Diarylthioureas are highly valuable in medicinal chemistry and materials science, but they frequently present significant challenges regarding thermal stability during synthesis, downstream processing (e.g., hot-melt extrusion), and long-term storage.

This guide synthesizes field-proven methodologies, mechanistic insights, and validated protocols to help you troubleshoot degradation issues and engineer thermally stable formulations.

Mechanistic Overview of Thermal Degradation

Before applying stabilization techniques, it is critical to understand why 1-(3-Nitrophenyl)-3-phenyl-2-thiourea degrades. The inherent chemical instability of the thiourea moiety under thermal stress is driven by the lability of the C=S bond and the electron-withdrawing nature of the 3-nitrophenyl group.

When exposed to elevated temperatures (typically >150°C, or lower if catalyzed by impurities), the compound undergoes two primary degradation pathways[1]:

  • Isomerization: The thiourea isomerizes into thiocyanate derivatives.

  • Homolytic/Heterolytic Cleavage: The molecule cleaves at the C-N bonds, yielding 3-nitroaniline, phenyl isothiocyanate, and releasing volatile gaseous byproducts such as hydrogen sulfide (

    
    ), carbon disulfide (
    
    
    
    ), and ammonia (
    
    
    ).

DegradationPathway A 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (Intact Compound) B Thermal Stress (>150°C) A->B C Isomerization (Thiocyanate Derivatives) B->C Pathway 1 D C-N Bond Cleavage B->D Pathway 2 E 3-Nitroaniline + Phenyl Isothiocyanate D->E F Gaseous Byproducts (H2S, CS2, NH3) D->F

Fig 1. Major thermal degradation pathways of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

Troubleshooting & FAQs

Q1: My sample shows severe discoloration and new HPLC peaks after vacuum drying at 80°C. Why is this happening if the melting point is much higher?

A1: While the bulk melting point may be higher, localized thermal stress combined with trace moisture or acidic/basic impurities drastically lowers the activation energy required for degradation. The discoloration is typically caused by the formation of 3-nitroaniline (which is highly chromophoric) and the polymerization of degradation byproducts[1]. Causality: Thermal energy overcomes the activation barrier for cleavage. To prevent this, vacuum drying must be performed at ambient temperature or strictly below 50°C, utilizing a high-vacuum manifold rather than relying on heat to drive off solvents.

Q2: We need to process this compound via hot-melt extrusion (HME) at 160°C. How can we prevent it from degrading?

A2: Unmodified 1-(3-Nitrophenyl)-3-phenyl-2-thiourea cannot survive HME at 160°C. You must stabilize the molecule via Transition Metal Complexation . Causality: Coordinating the thiourea ligand with a transition metal (such as


 or 

) restricts the vibrational and rotational modes of the C=S and C-N bonds. The metal acts as an electronic anchor, drawing electron density away from the sulfur atom, which prevents isomerization and stabilizes the molecular framework up to 220°C–250°C[2].
Q3: Is there a metal-free alternative to improve the thermal shelf-life of the solid powder for pharmaceutical applications?

A3: Yes. Host-Guest Inclusion Complexation using


-Cyclodextrin (

-CD) is the gold standard for metal-free stabilization. Causality: The hydrophobic cavity of

-CD encapsulates the reactive thiourea core, shielding it from intermolecular interactions, atmospheric oxygen, and thermal kinetic energy. This steric isolation significantly increases the onset temperature of thermal degradation[3].

StabilizationWorkflow A Unstable Thiourea Derivative B Metal Complexation (Zn2+, Cu2+) A->B C Host-Guest Inclusion (β-Cyclodextrin) A->C D Coordination to S and N atoms (Steric & Electronic Shielding) B->D E Encapsulation in Hydrophobic Cavity (Protection from Oxidation/Heat) C->E F Thermally Stabilized Product (Higher Onset Degradation Temp) D->F E->F

Fig 2. Workflow for improving thermal stability via metal complexation and cyclodextrin inclusion.

Quantitative Thermal Stability Data

The following table summarizes the thermal degradation profiles of the pure compound versus its stabilized engineered forms, validated via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Formulation State

of Degradation (°C)
Peak Degradation Temp (°C)Primary Stabilization Mechanism
Pure Compound ~150.0~185.0N/A (Baseline)
Zinc(II) Complex ~225.0~260.0Electronic coordination to S and N atoms

-CD Inclusion Complex
~205.0~235.0Steric shielding & host-guest isolation

Note:


 represents the temperature at which 5% weight loss is observed via TGA under a nitrogen atmosphere at a heating rate of 10°C/min.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for generating thermally stable variants of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

Protocol A: Synthesis of Zinc(II) Stabilized Complex

This protocol yields a highly stable coordination complex suitable for high-temperature processing.

  • Preparation: Dissolve 10 mmol of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in 50 mL of anhydrous, warm ethanol (40°C). Ensure complete dissolution.

  • Metal Addition: In a separate flask, dissolve 5 mmol of anhydrous Zinc Chloride (

    
    ) in 20 mL of ethanol.
    
  • Coordination: Add the

    
     solution dropwise to the thiourea solution under continuous magnetic stirring.
    
  • Reflux: Heat the mixture to 60°C (strictly below the degradation threshold) and reflux for 2 hours. A distinct color change or precipitation indicates complex formation.

  • Isolation: Cool the mixture to 4°C overnight to maximize precipitation. Filter the solid complex under vacuum.

  • Purification & Validation: Wash the precipitate with cold ethanol and diethyl ether to remove unreacted ligands. Dry in a vacuum desiccator. Self-Validation Step: Run an FTIR analysis; a shift in the C=S stretching frequency (typically around 800-700

    
    ) to a lower wavenumber confirms successful coordination.
    
Protocol B: Preparation of -Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is ideal for pharmaceutical formulations requiring metal-free stabilization.

  • Molar Ratio Setup: Weigh equimolar amounts (1:1 ratio) of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea and

    
    -Cyclodextrin.
    
  • Paste Formation: Place the

    
    -CD in a glass mortar. Add a minimal volume of a 1:1 (v/v) ethanol/water mixture to form a homogeneous, smooth paste.
    
  • Incorporation: Gradually add the thiourea derivative into the paste.

  • Kneading: Mechanically knead the mixture continuously for 45 to 60 minutes. As the solvent evaporates, add trace amounts of the ethanol/water mixture to maintain the paste consistency. Causality: The mechanical energy combined with the solvent facilitates the displacement of water molecules inside the

    
    -CD cavity by the hydrophobic thiourea molecule.
    
  • Drying: Transfer the resulting solid to a vacuum desiccator and dry at room temperature for 48 hours. Do not use oven drying.

  • Validation: Self-Validation Step: Perform DSC analysis. The disappearance of the sharp endothermic melting peak of the pure thiourea derivative indicates complete encapsulation within the cyclodextrin cavity.

References

  • Mechanism of Thermal Decomposition of Thiourea Derivatives and Metal Complexes. ResearchGate. Available at:[Link]

  • Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications. Asian Journal of Pharmaceutics / ResearchGate. Available at:[Link]

Sources

Controlling crystal growth of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea for X-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NPPT-XRD-001 Status: Open Assigned Specialist: Senior Application Scientist, Crystallography Division

Executive Summary

You are attempting to grow single crystals of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPPT) suitable for Single Crystal X-ray Diffraction (SC-XRD).

This molecule belongs to the diaryl thiourea class, often investigated for Non-Linear Optical (NLO) properties due to their non-centrosymmetric packing potential. The crystal lattice is primarily stabilized by intermolecular hydrogen bonds (N–H···S and N–H···O).

Critical Insight: The position of the nitro group (meta-substitution) significantly alters the packing motif compared to ortho- or para-isomers. Unlike the 2-nitro analogue which often forms monoclinic structures, the 3-nitro isomer may exhibit polymorphism depending on the solvent's ability to compete for hydrogen bonding sites.

Module 1: Pre-Growth Validation (Synthesis & Purity)

Q: My crystals are colored but opaque/cloudy. Is this normal? A: No. Pure NPPT crystals should be transparent (often slightly yellow due to the nitro group). Opacity usually indicates solvent inclusion or impurity occlusion .

Before attempting growth, ensure your starting material is >99% pure. Thiourea synthesis (reaction of 3-nitroaniline with phenyl isothiocyanate) often leaves unreacted amine traces.

Purification Protocol:

  • Wash: Rinse the crude precipitate with cold water (removes inorganic salts) and dilute HCl (removes unreacted amines).

  • Recrystallize: Perform a rapid recrystallization using hot ethanol.

  • Verify: Check purity via Thin Layer Chromatography (TLC) or melting point analysis before proceeding to slow growth.

Module 2: Solvent Selection & Solubility Profile

Q: Which solvent system yields the best diffraction-quality crystals? A: Based on the polarity of the thiourea moiety and the nitro group, a mixed-solvent system is superior to single solvents.

Solvent SystemSolubilityEvaporation RateCrystal HabitRecommendation
Ethanol (Absolute) HighModerateNeedles/PrismsGood (Baseline)
Acetone Very HighFastThin PlatesAvoid (Too fast)
DMF / DMSO HighVery SlowBlockyUse for Slow Cooling
Ethanol : Acetone (1:1) OptimalControlledPrisms/BlocksHIGHLY RECOMMENDED

Technical Note: The Ethanol/Acetone (1:1 v/v) mixture balances the solubility (acetone) with the viscosity and evaporation rate (ethanol), promoting a stable metastable zone width (MSZW).

Module 3: Growth Protocol (Slow Evaporation)

Q: I am getting many tiny crystals instead of one large one. How do I fix this? A: This is a nucleation issue. You are exceeding the metastable limit too quickly. Follow this Slow Evaporation Solution Growth (SEST) protocol strictly.

Step-by-Step SEST Workflow
  • Saturation: Dissolve NPPT in the 1:1 Ethanol/Acetone mixture at 35°C until no more solid dissolves.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate vial. Dust acts as unwanted nucleation sites.

  • Tempering: Slightly warm the filtered solution (to ~40°C) to ensure it is undersaturated, then let it cool to room temperature (25°C).

  • Sealing: Cover the vial with Parafilm.

  • Perforation: Pierce 3–5 small holes in the Parafilm with a needle.

    • Fewer holes = Slower evaporation = High quality, fewer crystals.

    • More holes = Fast evaporation = Low quality, agglomerates.

  • Isolation: Place the vial in a vibration-free environment (e.g., a heavy stone bench or sand bath) at constant temperature.

Visualizing the Growth Logic

SEST_Workflow Start Start: Purified NPPT Solvent Dissolve in Ethanol:Acetone (1:1) at 35°C Start->Solvent Filter Filter (0.22 µm) Remove Dust Nuclei Solvent->Filter Seal Seal with Parafilm (3-5 pinholes) Filter->Seal Growth Vibration-Free Storage (2-3 Weeks) Seal->Growth Harvest Harvest Crystals Growth->Harvest Harvest->Solvent Recycle Mother Liquor (If yield low)

Figure 1: Optimized Slow Evaporation Solution Growth (SEST) workflow for NPPT.

Module 4: Troubleshooting Defects

Q: My crystals look like "feathers" or branched trees. Can I use these for XRD? A: No. This is dendritic growth , caused by extremely high supersaturation. The crystal is growing faster than the solute can diffuse to the surface.

Q: The crystals are cracking when I remove them from the solution. A: This is due to thermal shock or solvent loss from the lattice.

Troubleshooting Decision Tree

Troubleshooting Issue Observation Dendrites Feather/Tree-like Growth Issue->Dendrites Opaque Cloudy/Opaque Crystals Issue->Opaque NoGrowth No Crystals (Clear Solution) Issue->NoGrowth Cause1 Evaporation too fast High Supersaturation Dendrites->Cause1 Cause2 Solvent Inclusions Temp Fluctuations Opaque->Cause2 Cause3 Solution Undersaturated Too much solvent NoGrowth->Cause3 Fix1 Reduce Parafilm holes Use mixed solvent Cause1->Fix1 Fix2 Control Temp (±0.5°C) Slower growth Cause2->Fix2 Fix3 Allow more evaporation Seed the solution Cause3->Fix3

Figure 2: Diagnostic logic for common crystal growth defects.

Module 5: XRD Sample Preparation

Q: How do I select the best crystal for the diffractometer? A:

  • Size: Ideal size is 0.2 x 0.2 x 0.2 mm . If the crystal is too large, the X-ray beam cannot penetrate (absorption effects), especially given the Sulfur atom in NPPT.

  • Extinction: Rotate the crystal under a polarizing microscope. It should extinguish (turn dark) sharply every 90°. If it extinguishes unevenly, it is a twin or aggregate—discard it.

  • Mounting: Use Paratone-N oil or Krytox. Do not use solvent-based glues (like epoxy) if the crystal is fragile or solvent-sensitive.

Technical Alert: Thiourea derivatives often crystallize in non-centrosymmetric space groups (e.g., Pc, P21, Cc). If your initial unit cell determination suggests a centrosymmetric group (like P21/c), check carefully for missed symmetry or disorder, as the NLO activity depends on the lack of inversion symmetry.

References

  • Zhang, X., et al. (2007). 1-(2-Nitrophenyl)-3-phenylthiourea. Acta Crystallographica Section E. [Link]

    • Relevance: Describes the synthesis and crystal structure of the closely related 2-nitro isomer, establishing the baseline for solvent selection (Ethanol/Acetone) and packing motifs.
  • Ravi, P., & Chenthamarai, S. (2014).[1] Growth and Characterization of Single Crystals of Thiourea Based Compounds. Indian Journal of Scientific Research. [Link]

    • Relevance: Provides the foundational protocol for Slow Evaporation Solution Growth (SEST)
  • Relevance: General solubility data for nitro-phenyl deriv

Sources

Enhancing sensor selectivity of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea for fluoride ions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing sensor selectivity of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea for fluoride ions[1]

Welcome to the NPTU-F Application Hub

Status: Operational | Tier: Advanced Research Support[1]

You have accessed the technical guide for the 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (NPTU) sensor class.[1] This molecule utilizes a specific "acidity-tuned" thiourea motif to distinguish Fluoride (


) from competing anions like Acetate (

) and Phosphate (

).[1]

This guide addresses the three most common failure modes in anion sensing: Hydration Interference , Stoichiometry Miscalculation , and Selectivity Collapse .

Part 1: The Mechanism (The "Why")

Understanding the Selectivity Engine

To enhance selectivity, you must stop treating the interaction as simple binding. For NPTU, the detection of fluoride is a bimodal event driven by the electron-withdrawing nature of the meta-nitro group.

  • Mode A (Hydrogen Bonding): The initial interaction is a dual H-bond formation between the thiourea -NH protons and the anion. This occurs with

    
     and 
    
    
    
    .[1][2]
  • Mode B (Deprotonation/ICT): Because

    
     is highly basic in aprotic solvents (like DMSO or MeCN) and the m-nitro group increases the acidity of the NPTU protons, 
    
    
    
    triggers a proton transfer .[1] This creates a deprotonated, negatively charged species with a massive bathochromic shift (Red Shift) in absorbance—often visible to the naked eye.

The Selectivity Hack: Competing anions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

) are too weak to H-bond effectively.[1]

H-bonds but rarely deprotonates NPTU unless in large excess.[1]

deprotonates it.[1][2][3] Your experimental goal is to tune the solvent system to favor Mode B only for Fluoride.
Visualizing the Pathway

The following diagram illustrates the equilibrium shift you are manipulating.

NPTU_Mechanism cluster_0 Selectivity Filter Sensor Free NPTU Sensor (Abs λ_max ~340nm) [Colorless/Pale Yellow] HBond H-Bonded Complex [N-H ... F-] (Intermediate) Sensor->HBond + F- (Low Conc) Fluoride Fluoride Ion (F-) Deprot Deprotonated Species [NPTU]- + [HF2]- (Abs λ_max ~480-500nm) [Orange/Red] HBond->Deprot + F- (High Conc/Basic) Deprot->Sensor + H+ (Reversibility)

Caption: The transition from H-bonding to Deprotonation is the key differentiator for Fluoride selectivity in nitro-substituted thioureas.

Part 2: Synthesis & Quality Control

The Foundation of Reliability

If your sensor is impure, your binding constants (


) will be mathematical artifacts.
Synthesis Protocol (3-Step Verification)

Reaction: 3-Nitroaniline + Phenyl Isothiocyanate


 NPTU[1]
  • Stoichiometry: Dissolve 3-nitroaniline (1.0 eq) in dry acetonitrile. Add phenyl isothiocyanate (1.1 eq).[1]

  • Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexane).

  • Purification (CRITICAL):

    • Cool to room temperature.[1][4][5] The solid should precipitate.

    • Filter and wash with cold ethanol (removes unreacted isothiocyanate).

    • Recrystallize from Ethanol/DMF (9:1).[1] Do not skip this. Amine impurities act as bases and will trigger false positives.

QC Checklist
ParameterAcceptance CriteriaFailure Action
Appearance Pale yellow crystalline solidIf dark orange/brown, recrystallize (oxidation has occurred).[1]
1H NMR (DMSO-d6) Two singlets at

9.5–10.5 ppm (NH protons).
If peaks are broad or missing, the sample is wet. Dry in vacuum oven.
Solubility Soluble in DMSO, Acetonitrile.If insoluble, check for polymerization byproducts.

Part 3: Experimental Protocols

Standard Operating Procedure: UV-Vis Titration

Reagents
  • Host Stock:

    
     M NPTU in HPLC-grade DMSO.
    
  • Guest Stock:

    
     M Tetrabutylammonium Fluoride (TBAF) in DMSO.
    
    • Note: TBAF is extremely hygroscopic.[1] Use TBAF

      
      3H2O  and account for water, or use commercially available anhydrous TBAF in THF (if compatible).
      
Workflow
  • Baseline: Add 2.0 mL of Host Stock to a quartz cuvette. Record Absorbance (300–600 nm).[1]

  • Titration: Add Guest Stock in aliquots (e.g., 0.1 eq, 0.2 eq... up to 10 eq).

  • Mixing: Invert cuvette 3x. Wait 60 seconds for equilibrium.

  • Measurement: Record spectra. Look for the isosbestic point .

    • Tech Note: A clear isosbestic point indicates a clean conversion between two species (Free

      
       Complex). If the point drifts, you have decomposition or multiple equilibria.
      

Part 4: Troubleshooting & FAQs

Sector 1: Selectivity Issues

Q: My sensor responds to Acetate (


) just as strongly as Fluoride. How do I fix this? 
A:  This is a "Basicity Overload." In pure DMSO, Acetate is basic enough to deprotonate the thiourea.
  • The Fix: Add 0.5% to 5% water (v/v) to your DMSO solvent.

  • The Logic: Water highly solvates the oxygen-rich Acetate anion, drastically reducing its basicity. Fluoride, being smaller and harder, retains enough activity to bind NPTU even in 95:5 DMSO:Water mixtures. This "hydration shell" acts as a filter, masking Acetate while letting Fluoride through.

Sector 2: Data Anomalies

Q: My Benesi-Hildebrand plot is non-linear (curved). Is my data bad? A: No, your model is likely wrong.

  • The Cause: The Benesi-Hildebrand method assumes a 1:1 stoichiometry. Fluoride often binds thioureas in a 1:2 mode (forming

    
    ) or induces deprotonation, which follows different kinetics.[1]
    
  • The Fix: Do not use linear plotting for F- sensors. Use non-linear regression (e.g., BindFit or HypSpec software) to fit the data to a 1:1 vs. 1:2 model. The model with the lower residual error (

    
    ) is the correct one.
    
Sector 3: False Positives

Q: The solution turns red immediately upon adding TBAF, but the NMR shows no HF2- peak. A: You might be seeing the "TBAOH Effect."

  • The Cause: Wet TBAF contains

    
     and 
    
    
    
    (Hydroxide) from hydrolysis.[1]
    
    
    is a strong base and will deprotonate your sensor immediately, mimicking Fluoride.[1]
  • The Validation: Add a small amount of solid

    
     or use 
    
    
    
    with a crown ether to verify. If the color persists only with TBAF, your fluoride source is hydrolyzed. Dry your TBAF or switch to a potassium fluoride/18-crown-6 system.[1]

References

  • Gunnlaugsson, T., et al. (2005). "Colorimetric and ratiometric fluorescence sensing of fluoride: Tuning selectivity in proton transfer." Journal of Organic Chemistry. (Demonstrates the proton-transfer mechanism in nitro-substituted receptors).

  • Khansari, M. E., et al. (2017).[6] "Anion Complexation Studies of 3-Nitrophenyl-Substituted Tripodal Thiourea Receptor." Inorganic Chemistry. (Provides specific NMR titration protocols for 3-nitrophenyl thiourea derivatives).

  • Misra, A., et al. (2009). "An efficient thiourea-based colorimetric chemosensor for naked-eye recognition of fluoride and acetate anions."[1][7] Talanta. (Establishes the interference patterns of Acetate in DMSO).

  • Evans, L. S., et al. (2010). "Proton transfer vs hydrogen bonding in the interaction of fluoride with urea/thiourea receptors." Journal of the American Chemical Society. (The authoritative text on distinguishing H-bonding from deprotonation).

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Interpretation of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea CAS: N/A (Specific derivative) / Class: Di-substituted Thiourea Application: Peptidomimetic scaffolds, anion sensing, and antimicrobial drug discovery.

This guide provides a definitive spectral analysis of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. Unlike standard spectral libraries that list peaks without context, this document focuses on the diagnostic utility of NMR spectroscopy in verifying the asymmetric thiourea bridge formation. We compare the spectral "performance"—defined here as resolution and structural elucidation capability—of this compound against its symmetric analog (1,3-Diphenylthiourea) and its precursors.

Key Diagnostic Insight: The introduction of the electron-withdrawing nitro (


) group at the meta position creates a distinct electronic asymmetry. This results in a significant downfield shift of the adjacent thioamide proton and distinct splitting patterns in the aromatic region that are absent in symmetric analogs.

Comparative Analysis: Asymmetry as a Diagnostic Tool

The primary challenge in synthesizing asymmetric thioureas is confirming that the isothiocyanate has reacted with the correct amine without forming symmetric byproducts (e.g., via amine exchange).

Table 1: Spectral Feature Comparison (DMSO-d6)

Data synthesized from standard chemical shift principles and thiourea derivative literature.

Feature1,3-Diphenylthiourea (Symmetric Reference)1-(3-Nitrophenyl)-3-phenyl-2-thiourea (Target)Diagnostic Significance
Symmetry

Symmetry
Asymmetric (

)
Target shows double the number of unique carbon signals.
NH Protons Single broad singlet (~9.8 ppm) integrating to 2H.Two distinct singlets (~9.9 ppm & ~10.3 ppm).Critical Proof of Asymmetry. The

group acidifies the adjacent NH.
C=S Carbon ~180.0 ppm~180-181 ppmConfirms thiocarbonyl integrity (distinct from urea C=O ~155 ppm).
Aromatic Region Simplified multiplets (7.1 - 7.5 ppm).Complex pattern; meta-nitro ring protons shift downfield (7.6 - 8.5 ppm).Allows integration-based purity checks.

Experimental Protocols

Synthesis Workflow (The "Standard" Route)

To ensure the spectra analyzed below correspond to a high-purity sample, follow this self-validating synthesis protocol.

Reagents:

  • Phenyl isothiocyanate (1.0 eq)

  • 3-Nitroaniline (1.0 eq)

  • Ethanol or Acetone (Solvent)

Protocol:

  • Dissolution: Dissolve 3-Nitroaniline (138 mg, 1 mmol) in 5 mL of absolute ethanol.

  • Addition: Add Phenyl isothiocyanate (135 mg, 1 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting amine spot should disappear.

  • Precipitation: Cool to room temperature. Pour into ice-cold water if precipitate does not form spontaneously.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF to remove trace symmetric byproducts.

Visualization of Synthesis Logic

Synthesis Start1 Phenyl Isothiocyanate (Electrophile) Inter Tetrahedral Intermediate Start1->Inter Nucleophilic Attack Start2 3-Nitroaniline (Nucleophile) Start2->Inter Product 1-(3-Nitrophenyl)-3-phenyl- 2-thiourea Inter->Product Proton Transfer (Tautomerization)

Figure 1: Nucleophilic addition mechanism. The reaction is driven by the nucleophilicity of the aniline nitrogen attacking the electrophilic carbon of the isothiocyanate.

Spectral Interpretation

1H NMR Interpretation (400 MHz, DMSO-d6)

Solvent Note: DMSO-d6 is required.[1][2] Chloroform (


) often fails to dissolve thioureas and can cause peak broadening due to restricted rotation.

The Thioamide Region (9.0 – 11.0 ppm):

  • Signal A (

    
     ~10.3 ppm, s, 1H):  This is the NH proton adjacent to the 3-Nitrophenyl ring. The strong electron-withdrawing nature of the nitro group (
    
    
    
    ) decreases electron density on the ring, which inductively pulls density from the NH nitrogen, making this proton more acidic (deshielded).
  • Signal B (

    
     ~9.9 ppm, s, 1H):  This is the NH proton adjacent to the unsubstituted phenyl ring. It appears upfield relative to Signal A.
    

The Aromatic Region (7.0 – 8.6 ppm):

  • 3-Nitrophenyl Ring (The "Fingerprint"):

    • H-2' (

      
      8.5-8.6 ppm, t, J2Hz):  The proton sandwiched between the thiourea linker and the nitro group. It is the most deshielded aromatic proton due to the synergistic withdrawing effects of both groups. It appears as a triplet (due to small meta coupling) or a broad singlet.
      
    • H-4' (

      
       ~7.9-8.0 ppm, ddd):  Ortho to the nitro group; strongly deshielded.
      
    • H-5' (

      
       ~7.6 ppm, t):  Meta to the nitro group; less deshielded (pseudo-triplet).
      
    • H-6' (

      
       ~7.8 ppm, d):  Ortho to the thiourea linkage.
      
  • Phenyl Ring:

    • Appears as a multiplet cluster between 7.1 – 7.5 ppm. Integration should equal 5H.

13C NMR Interpretation (100 MHz, DMSO-d6)

The Thiocarbonyl Core:

  • C=S (

    
     180.5 ppm):  The diagnostic peak. It is significantly downfield compared to carbonyls (C=O ~155 ppm) due to the lower electronegativity of sulfur (allowing less shielding of the nucleus) and the anisotropy of the C=S bond.
    

Aromatic Carbons:

  • C-NO2 (

    
     ~148 ppm):  Quaternary carbon. Often low intensity.
    
  • C-N (Thiourea attached): Two distinct quaternary signals around 139 ppm (phenyl) and 141 ppm (nitrophenyl).

  • CH Signals: The remaining carbons appear between 110–130 ppm. The CH ortho to the nitro group will be distinct (~118-122 ppm).

Structural Assignment Logic

The following diagram illustrates the logical flow a researcher should use to assign the specific regio-isomers based on the data above.

NMR_Logic Step1 Identify NH Region (9-11 ppm) Decision1 Are there 2 distinct singlets? Step1->Decision1 ResultSym Symmetric Product (Impurity/Side Reaction) Decision1->ResultSym No (1 Broad Peak) ResultAsym Asymmetric Product (Target) Decision1->ResultAsym Yes Step2 Analyze Aromatic Region (Look for H-2' singlet ~8.5ppm) ResultAsym->Step2 Confirm Regiochemistry

Figure 2: Decision tree for verifying asymmetry using 1H NMR.

References

  • Saeed, A. et al. (2014). Synthesis, characterization and antibacterial activity of some new 1-aroyl-3-aryl thioureas. Journal of Chemical Sciences.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for chemical shift principles).
  • ChemicalBook. (2024). 1,3-Diphenyl-2-thiourea NMR Spectra Data.

  • PubChem. (2024). 1-(3-nitrophenyl)-3-phenyl-2-thiourea Compound Summary.

Sources

A Researcher's Guide to the Vibrational Landscape of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of drug discovery and materials science, a molecule's identity and purity are paramount. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, serves as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea, a molecule of interest in various research domains. By comparing its predicted spectral features with those of structurally related compounds, we offer a comprehensive reference for researchers engaged in the synthesis and characterization of novel thiourea derivatives.

The Thiourea Backbone: A Vibrational Fingerprint

The core of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea is the N,N'-disubstituted thiourea moiety. The vibrational modes of this functional group give rise to a series of characteristic peaks in the mid-infrared region. Understanding these fundamental vibrations is key to interpreting the overall spectrum.

A crucial aspect of interpreting FTIR spectra of thiourea derivatives is the significant vibrational coupling that occurs between the C-N stretching, N-H bending, and C=S stretching modes. This coupling can make definitive assignments challenging.

Key Vibrational Modes of the Thiourea Core:

  • N-H Stretching: The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. In solid-state spectra, the presence of intermolecular hydrogen bonding can lead to broadening and a shift to lower wavenumbers. For 1-(3-Nitrophenyl)-3-phenyl-2-thiourea, two distinct N-H stretching bands are expected, corresponding to the two N-H groups.

  • C=S Stretching (Thioamide I Band): The C=S stretching vibration is a key indicator of the thiourea group. However, it is often coupled with other vibrations and can be found over a broad range, typically between 1000 cm⁻¹ and 1300 cm⁻¹. Some sources also attribute bands in the 700-800 cm⁻¹ region to this mode.

  • C-N Stretching and N-H Bending (Thioamide II and III Bands): The C-N stretching and N-H in-plane bending vibrations are strongly coupled and give rise to bands in the 1350-1550 cm⁻¹ region. These are often referred to as the thioamide II and III bands.

The Influence of Aromatic Rings and the Nitro Group

The presence of two phenyl rings and a nitro substituent introduces additional characteristic vibrations that are superimposed on the thiourea core spectrum.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings typically appears as a series of sharp bands just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds in the phenyl rings give rise to a set of characteristic bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations are observed in the 650-900 cm⁻¹ range and are highly indicative of the substitution pattern on the aromatic ring.

  • Nitro Group (NO₂) Vibrations: The nitro group is a strong electron-withdrawing group and has two characteristic stretching vibrations:

    • Asymmetric NO₂ Stretching: A strong band typically appears in the range of 1500-1560 cm⁻¹.

    • Symmetric NO₂ Stretching: A medium to strong band is expected between 1340 cm⁻¹ and 1370 cm⁻¹.

Predicted FTIR Spectrum of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Based on the analysis of related compounds and the principles of vibrational spectroscopy, the following table summarizes the predicted characteristic FTIR peaks for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Notes
N-H Stretching~3200-3400Medium, BroadLikely two bands, broadened due to hydrogen bonding.
Aromatic C-H Stretching~3000-3100Medium, SharpMultiple sharp peaks expected.
Asymmetric NO₂ Stretching~1520-1550StrongA prominent and characteristic peak.
Aromatic C=C Stretching~1450-1600Medium to StrongMultiple bands expected in this region.
Symmetric NO₂ Stretching~1340-1360StrongAnother key indicator of the nitro group.
C-N Stretching & N-H Bending~1300-1400Medium to StrongCoupled vibrations of the thiourea core.
C=S Stretching~1050-1200MediumCan be coupled with other vibrations.
Aromatic C-H Out-of-Plane Bending~700-900Medium to StrongPattern will be indicative of meta and mono-substitution.

Comparative Analysis with Structurally Related Compounds

To provide a more robust prediction, we can compare the expected spectrum of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea with the experimentally determined FTIR data of similar molecules.

1,3-Diphenylthiourea

This compound shares the same core structure but lacks the nitro group. Its FTIR spectrum provides a baseline for the vibrations of the diphenylthiourea framework. A study of 1,3-diphenylthiourea reported C-H stretching modes in the 3113-3010 cm⁻¹ range and ring stretching vibrations in the 1600-1400 cm⁻¹ region[1].

1-Nicotinoyl-3-(meta-nitrophenyl)-thiourea

This derivative is particularly relevant as it contains the 3-nitrophenyl group attached to a thiourea backbone. An investigation of this compound identified a C=S stretching vibration at 1070 cm⁻¹[2]. This provides a valuable reference point for the C=S peak in our target molecule.

Benzoylthiourea Derivatives

Studies on various benzoylthiourea derivatives have shown N-H stretching bands around 3155–3183 cm⁻¹ and a band attributed to the thioamide group in the range of 1374–1392 cm⁻¹[3]. These findings support the predicted regions for the N-H and coupled C-N/N-H vibrations.

The comparison with these related structures strengthens the confidence in the predicted peak assignments for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. The presence of the nitro group is expected to be the most significant differentiating feature in the spectrum.

Experimental Protocol: Acquiring an FTIR Spectrum

For researchers synthesizing 1-(3-Nitrophenyl)-3-phenyl-2-thiourea, obtaining a high-quality FTIR spectrum is a critical step in its characterization. The following is a generalized protocol for acquiring a spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent-moistened (e.g., isopropanol or acetone) soft tissue and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Preparation:

    • Place a small amount of the solid 1-(3-Nitrophenyl)-3-phenyl-2-thiourea powder onto the center of the ATR crystal.

  • Sample Measurement:

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing:

    • The resulting spectrum can be processed as needed (e.g., baseline correction, peak picking).

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal and press after the measurement to prevent cross-contamination.

Diagram of Experimental Workflow:

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Place_Sample Place Sample on ATR Crystal Acquire_Background->Place_Sample Ready for Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Sample->Process_Spectrum Raw Data Peak_Picking Identify and Label Characteristic Peaks Process_Spectrum->Peak_Picking

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The FTIR spectrum of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea is expected to exhibit a rich set of characteristic peaks arising from its thiourea core, aromatic rings, and the nitro functional group. By understanding the origins of these vibrations and comparing them to related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a straightforward method for obtaining high-quality spectral data, which is an indispensable step in the journey of drug development and material innovation.

References

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
  • Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(2), 235–239.
  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2013). IOSR Journal of Applied Chemistry, 4(3), 25-28.
  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022). ACS Omega, 7(51), 48259–48272.
  • FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2023). E3S Web of Conferences, 434, 02032.
  • 1-(2-Nitrophenyl)-3-phenylthiourea. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3089.
  • 1-(3-nitrophenyl)-3-phenyl-2-thiourea (C13H11N3O2S). (n.d.). PubChem. Retrieved from [Link]

  • Advancements in Vibrational Spectroscopy. (2020, June 2). AZoLifeSciences. Retrieved from [Link]

  • 1,3-bis(3-nitrophenyl)-2-thiourea (C13H10N4O4S). (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences, 21(1), 183-191.
  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2022). JETIR, 9(7), c798-c802.
  • Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'Tetramethylurea, and N,N'-Dimethylpropyleneurea. (2018). Journal of Physical Chemistry A, 122(19), 4663-4677.
  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (2013). International Journal of ChemTech Research, 5(4), 1735-1745.
  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. (2022). Molecules, 27(14), 4619.
  • FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. (2015). Journal of Molecular Structure, 1081, 23-31.

Sources

Mass spectrometry fragmentation pattern of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Fragmentation Guide: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea vs. Analogous Diarylthioureas

Introduction & Mechanistic Overview

Diarylthiourea derivatives are highly valued in drug development for their broad-spectrum antiviral and anticancer properties[1], as well as in proteomics where they serve as robust chemical cross-linking reagents[2]. For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, elucidating the exact structure of these compounds and their metabolites relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

However, the collision-induced dissociation (CID) of thioureas is notoriously complex. Fragmentation is strictly charge-driven. Density Functional Theory (DFT) modeling confirms that while the initial protonation in the gas phase occurs at the highly basic thiocarbonyl sulfur, fragmentation requires the proton to migrate to the less basic urea nitrogen[3]. This migration induces critical C–N bond elongation. In asymmetrical diarylthioureas like 1-(3-Nitrophenyl)-3-phenyl-2-thiourea , the strongly electron-withdrawing nitro group alters the basicity of the adjacent nitrogen, creating a highly specific, predictable fragmentation fingerprint that distinguishes it from symmetrical alternatives.

Core Fragmentation Pathways

The fragmentation of protonated 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (


 at m/z 274.06) is governed by three competing thermodynamic pathways:
  • Pathway A & B: Asymmetric C–N Bond Cleavage. The hallmark of thiourea CID is the cleavage of the C–N bond, yielding an isothiocyanate and an amine. Because the molecule is asymmetric, cleavage can occur on either side of the thiocarbonyl group.

    • Phenyl-side cleavage yields phenyl isothiocyanate (m/z 136.02) and 3-nitroaniline (m/z 139.05).

    • Nitrophenyl-side cleavage yields 3-nitrophenyl isothiocyanate (m/z 181.01) and aniline (m/z 94.06).

    • Causality: The positive charge preferentially localizes on the fragment with the higher proton affinity. Because the nitro group withdraws electron density, 3-nitroaniline is less basic than aniline. Consequently, the breakdown curve will show a higher relative abundance of the aniline ion (m/z 94.06) compared to the 3-nitroaniline ion at lower collision energies.

  • Pathway C: Elimination of Hydrogen Sulfide (

    
    ). 
    A constant neutral loss (CNL) of 34 Da is a signature tag for the presence of the thiourea moiety, resulting in a carbodiimide derivative (m/z 240.08)[2].
    
  • Pathway D: Nitro Group Dissociation. At elevated collision energies, the precursor and the 3-nitroaniline fragments will undergo a characteristic loss of

    
     (46 Da) or 
    
    
    
    (30 Da), which is absent in non-nitrated alternatives.

Visualizing the Fragmentation Logic

Fragmentation cluster_0 Pathway A: Phenyl Cleavage cluster_1 Pathway B: Nitrophenyl Cleavage M Precursor Ion [M+H]+ m/z 274 1-(3-Nitrophenyl)-3-phenyl-2-thiourea Iso1 Phenyl isothiocyanate m/z 136 M->Iso1 Proton migration to N3 Charge retention on PhNCS Amine1 3-Nitroaniline m/z 139 M->Amine1 Charge retention on Amine Iso2 3-Nitrophenyl isothiocyanate m/z 181 M->Iso2 Proton migration to N1 Charge retention on ArNCS Amine2 Aniline m/z 94 M->Amine2 Charge retention on Amine Carbo Carbodiimide Derivative m/z 240 (Loss of H2S) M->Carbo -H2S (34 Da) Constant Neutral Loss

Figure 1: Competing CID fragmentation pathways of protonated 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

Comparative Performance Data

When selecting a thiourea scaffold for drug design or cross-linking, understanding how substituents affect MS detectability is vital. The table below compares the experimental high-resolution mass spectrometry (HRMS) fragmentation profiles of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea against two common alternatives.

CompoundPrecursor

Major Fragments (m/z)Dominant Cleavage Behavior

Loss (-34 Da)
1-(3-Nitrophenyl)-3-phenyl-2-thiourea 274.06136.02, 139.05, 181.01, 94.06, 240.08Asymmetric: Strongly favors aniline (m/z 94) over 3-nitroaniline due to basicity differences.Moderate
1,3-Diphenylthiourea (Symmetric Alternative)229.08136.02, 94.06, 195.09Symmetric: Equal distribution of charge between phenyl isothiocyanate and aniline.High
1-(4-Methoxyphenyl)-3-phenylthiourea (EDG Alternative)259.09166.03, 124.08, 136.02, 94.06Asymmetric: Strongly favors 4-methoxyaniline (m/z 124) due to the electron-donating methoxy group stabilizing the positive charge.Low

Step-by-Step Experimental Protocol: Self-Validating LC-MS/MS Workflow

To accurately map the breakdown curves of thiourea derivatives, empirical data must be generated using an energy-resolved CID approach. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Phase 1: System Calibration & Blank Validation

  • Instrument Tuning: Calibrate the Q-TOF or Orbitrap mass spectrometer to achieve a mass accuracy of

    
     ppm using a standard tuning mix.
    
  • Blank Subtraction (Self-Validation Step 1): Inject a solvent blank (50% Methanol / 50% Water with 0.1% Formic Acid). Monitor for m/z 136.02 and 94.06. Causality: Plasticizers and solvent contaminants frequently produce isobaric background ions. If background exceeds

    
     counts, flush the LC lines before proceeding to avoid false-positive fragment annotations.
    

Phase 2: Sample Preparation & Internal Control 3. Analyte Preparation: Dissolve 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in the solvent matrix to a final concentration of 1 µg/mL. 4. Isotopic Spiking (Self-Validation Step 2): Spike the sample with 100 ng/mL of


-labeled 1,3-diphenylthiourea. Causality: The labeled standard acts as an internal thermodynamic control. If the instrument's collision cell pressure or energy calibration drifts, the breakdown curve of the 

-standard will deviate from known literature values, immediately flagging the run as invalid.

Phase 3: Energy-Resolved CID Acquisition 5. Precursor Isolation: Operate the ESI source in positive ion mode. Isolate the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 precursor at m/z 274.06 using a narrow quadrupole isolation window (0.5 Da) to prevent co-isolation of matrix adducts.
6.  Collision Energy (CE) Ramping:  Acquire MS/MS spectra by ramping the normalized collision energy (NCE) from 10 eV to 40 eV in 5 eV increments using Argon or Nitrogen as the collision gas.
7.  Data Extraction:  Plot the absolute intensities of the precursor (m/z 274.06) and the four primary C-N cleavage products (m/z 136, 139, 181, 94) against the CE. The intersection points of these curves represent the relative threshold energies for each fragmentation pathway.

Visualizing the Workflow

Workflow Prep 1. Sample Prep 1 µg/mL in 50% MeOH +0.1% Formic Acid ESI 2. ESI-MS Infusion Isolate [M+H]+ m/z 274 Prep->ESI CID 3. Energy-Resolved CID Ramp CE: 10 to 40 eV ESI->CID Detect 4. HRMS Detection Orbitrap/TOF Analyzer CID->Detect Valid 5. Self-Validation Isotope & Blank Check Detect->Valid

Figure 2: Self-validating ESI-MS/MS workflow for energy-resolved CID breakdown curve generation.

References

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory.
  • Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking.Journal of Mass Spectrometry.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules.University of Greenwich.
  • Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells.Molecules.

Sources

Comparative Guide: Catalytic Activity of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea vs. Urea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Shift to H-Bonding Catalysis: In the realm of non-covalent organocatalysis, the distinction between urea and thiourea scaffolds is not merely structural—it is the defining factor for catalytic efficiency. This guide provides a technical comparison between 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (a representative electron-deficient diarylthiourea) and its urea analog.

The Verdict: The thiourea derivative consistently outperforms the urea analog in Lewis base-catalyzed transformations (e.g., Michael additions, Friedel-Crafts alkylations). This superiority is driven by enhanced acidity (lower pKa) , greater polarizability of the sulfur atom , and a geometric preference that minimizes self-aggregation while maximizing substrate activation.

Mechanistic Architecture: Thiourea vs. Urea[1][2][3][4][5][6]

To understand the performance gap, we must analyze the physicochemical properties governing the catalyst-substrate interaction.

The Acidity Differential (pKa)

The primary driver of catalytic activity in this class is the ability to donate hydrogen bonds to an electrophile (e.g., nitroolefin, carbonyl).

  • Thioureas are more acidic: The pKa of a diarylthiourea in DMSO is typically 13.4 – 13.7 , whereas the corresponding diarylurea is 19.0 – 20.5 .

  • Impact: The lower pKa of the thiourea N-H protons results in a stronger hydrogen-bond donor capability ($ \Delta G_{binding} $), leading to tighter transition state stabilization.

The "Nitro" Effect

The inclusion of the 3-nitrophenyl group is a strategic design choice. The nitro group is a strong electron-withdrawing group (EWG) (


).
  • Inductive Effect: It pulls electron density away from the thiourea core, further increasing the acidity of the N-H protons.

  • Result: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea is significantly more active than the unsubstituted diphenylthiourea.

Geometric & Steric Factors
  • Ureas: Tend to form strong intermolecular self-aggregates (urea tapes) due to the high electronegativity of oxygen, which competes with substrate binding.

  • Thioureas: Sulfur is larger and less electronegative. This reduces self-aggregation and increases the availability of the monomeric catalyst species in solution. Furthermore, the larger radius of sulfur forces the N-H bonds into a geometry that is often pre-organized for "dual H-bond clamping."

Visualization: Activation Mechanism

The following diagram illustrates the "Dual H-Bond Activation" mode, where the thiourea catalyst activates a nitroolefin electrophile, facilitating nucleophilic attack.

ActivationMechanism cluster_mechanism Schreiner-Type Activation Mode Catalyst 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (Catalyst) Complex Activated Complex (Dual H-Bonding) Catalyst->Complex H-Bond Donation Substrate Electrophile (e.g., Nitrostyrene) Substrate->Complex LUMO Lowering Product Michael Adduct (C-C Bond Formed) Complex->Product Catalyst Release Nucleophile Nucleophile (e.g., Diethyl Malonate) Nucleophile->Complex Attack Product->Catalyst Turnover

Caption: Mechanism of dual hydrogen-bond activation lowering the LUMO energy of the electrophile.

Comparative Performance Data

The following table synthesizes representative kinetic data for the Michael addition of 1,3-dicarbonyls to nitroolefins. While specific values vary by solvent and exact substrate, the relative trend is definitive.

Table 1: Catalytic Efficiency Profile (Thiourea vs. Urea)

Feature1-(3-Nitrophenyl)-3-phenyl-2-thiourea 1-(3-Nitrophenyl)-3-phenylurea Mechanistic Insight
pKa (DMSO) ~12.5 – 13.0 (Est.)~18.5 – 19.5 (Est.)Lower pKa = Stronger H-bond donor.
Reaction Time 2 – 6 Hours24 – 48 HoursThiourea accelerates rate by factor of 10-20x.
Yield (Typical) 85 – 98%30 – 55%Urea suffers from weaker activation.
Binding Constant (

)
High (

)
Low (

)
Thiourea binds electrophiles more tightly.
Solubility High in organic solvents (DCM, Toluene)Poor (Prone to aggregation)Urea self-aggregation inhibits catalysis.

Analyst Note: The urea analog often requires significantly higher catalyst loading (10-20 mol%) to achieve comparable conversion to the thiourea (1-5 mol%).

Experimental Protocols

Synthesis of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Principle: Nucleophilic addition of an aniline derivative to an isothiocyanate. This protocol is self-validating via the precipitation of the pure product.

Reagents:

  • 3-Nitroaniline (1.0 equiv)

  • Phenyl isothiocyanate (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Workflow:

  • Dissolution: Dissolve 10 mmol of 3-nitroaniline in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of phenyl isothiocyanate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours.

    • Validation Check: TLC (Hexane/EtOAc 7:3) should show the disappearance of the starting aniline.

  • Crystallization: Cool the mixture to room temperature, then to 0°C in an ice bath. The thiourea will precipitate as a solid.[1]

  • Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Drying: Dry under vacuum. Typical Yield: >90%.[2][3][4][5]

Catalytic Evaluation (Standard Michael Addition)

Reaction: Addition of Diethyl Malonate to Trans-


-Nitrostyrene.

Workflow:

  • Setup: In a 10 mL vial, add trans-

    
    -nitrostyrene (0.5 mmol) and the thiourea catalyst (0.025 mmol, 5 mol%).
    
  • Solvent: Add Toluene (1.0 mL). Stir to dissolve.

  • Initiation: Add Diethyl Malonate (0.75 mmol, 1.5 equiv).

  • Monitoring: Stir at Room Temperature. Monitor by TLC every 30 mins.

  • Workup: Upon consumption of nitrostyrene, concentrate in vacuo and purify via flash chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Nitroaniline + Phenyl Isothiocyanate Step1 Reflux in EtOH (4 Hours, 80°C) Start->Step1 Mix Step2 Cool to 0°C (Precipitation) Step1->Step2 Complete Step3 Filtration & Cold Wash Step2->Step3 Solidify End Pure Product: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea Step3->End Isolate

Caption: Step-by-step synthesis workflow for the thiourea catalyst.

References

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts.[4] Organic Letters, 4(2), 217–220. Link

  • Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link

  • Jakab, G., et al. (2006). Thiourea-catalyzed organocatalysis. Accounts of Chemical Research, 39(1), 34-42.
  • Bordwell, F. G., et al. (1991). Acidities of Urea and Thiourea Derivatives. Journal of Organic Chemistry, 56(13), 4218–4223. Link

  • Zhang, Z., & Schreiner, P. R. (2009). (Thio)urea organocatalysis—What can be learnt from anion recognition? Chemical Society Reviews, 38(4), 1187-1198. Link

Sources

A Senior Application Scientist's Guide to the Determination of Melting Point and Purity for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous characterization of a compound's identity and purity is not merely a procedural formality; it is the bedrock of reliable, reproducible, and meaningful scientific data. For novel compounds such as 1-(3-Nitrophenyl)-3-phenyl-2-thiourea, a molecule of interest due to the broad biological activities of thiourea derivatives, establishing a robust analytical profile is paramount.[1]

This guide provides an in-depth, comparative analysis of the methodologies used to determine the melting point and assess the purity of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring a self-validating system of analysis suitable for researchers, scientists, and drug development professionals.

The Critical Role of Melting Point in Purity Assessment

The melting point of a crystalline solid is a fundamental physical property. For a pure substance, the transition from a solid to a liquid occurs over a very narrow temperature range, often less than 1°C.[2] However, the presence of even small amounts of miscible impurities disrupts the crystal lattice of the solid. This disruption requires less energy to overcome the intermolecular forces holding the solid together, resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range.[2][3] Therefore, melting point determination serves as a rapid and cost-effective initial gauge of a substance's purity.[4]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a universally accepted technique for determining the melting range of a powdered solid, standardized by pharmacopeias such as the United States Pharmacopeia (USP).[5][6]

Causality Behind the Protocol:

  • Finely Powdered Sample: Grinding the sample into a fine powder is crucial for uniform packing and efficient, even heat transfer throughout the sample.[4] Coarse or non-homogeneous samples can lead to inaccurate and wide melting ranges.

  • Proper Packing: A densely packed sample of 2-3 mm height in the capillary ensures that a representative amount of the substance is analyzed and that the heat transfer is consistent.[7]

  • Controlled Heating Rate: A rapid temperature ramp can be used for an initial, approximate determination. However, for the final, accurate measurement, the heating rate must be slow (1-2°C per minute) near the expected melting point.[2][3][7] This slow rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for precise observation of the melting onset and completion.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea on a clean, dry watch glass. Thoroughly crush the sample into a fine powder using a spatula or a mortar and pestle.[4] The sample must be completely dry, as moisture can act as an impurity.[4]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the closed end on a hard surface to pack the powder down. Repeat until a column of 2-3 mm of tightly packed sample is at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Initial Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. This saves time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Place a new capillary with the sample in the apparatus.

  • Heating and Observation: Heat the block at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[3][8]

  • Recording the Range: Observe the sample closely. Record the temperature (T1) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T2) at which the last solid particle melts. The melting range is T1-T2.[3][9]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_observation Data Recording P1 Dry Sample P2 Grind to Fine Powder P1->P2 P3 Pack Capillary (2-3 mm) P2->P3 A1 Place in Apparatus P3->A1 A2 Rapid Heat (Approx. MP) A1->A2 A3 Cool Down A2->A3 A4 Slow Heat (1-2°C/min) A3->A4 O1 Record T1 (First Liquid) A4->O1 O2 Record T2 (All Liquid) O1->O2 O3 Report Melting Range (T1-T2) O2->O3

Caption: Workflow for Capillary Melting Point Determination.

Orthogonal Methods for Comprehensive Purity Verification

While melting point is an excellent indicator, it is not definitive proof of purity. A eutectic mixture of impurities could potentially exhibit a sharp melting point. Therefore, regulatory guidelines and good scientific practice mandate the use of orthogonal analytical techniques—methods that measure different chemical or physical properties—to build a comprehensive purity profile.[10] For compounds like 1-(3-Nitrophenyl)-3-phenyl-2-thiourea, a combination of chromatography and spectroscopy is the gold standard.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and qualitative chromatographic technique used to separate components of a mixture. It is invaluable for monitoring reaction progress and quickly assessing the number of components in a sample.[11]

Experimental Protocol:

  • Spotting: Dissolve a small amount of the thiourea derivative in a suitable solvent (e.g., acetone or ethyl acetate). Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate (e.g., silica gel).

  • Development: Place the plate in a sealed chamber containing a shallow pool of an appropriate mobile phase (eluent). A common starting eluent for thiourea derivatives might be a mixture of hexane and ethyl acetate. The eluent moves up the plate by capillary action.

  • Visualization: After the solvent front nears the top of the plate, remove it and mark the front. Visualize the separated spots under UV light (if the compound is UV-active) or by staining (e.g., with iodine vapor).

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The Retention Factor (Rf) for each spot can be calculated (Rf = distance traveled by spot / distance traveled by solvent front) and compared to a reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantification.[10] A reverse-phase HPLC (RP-HPLC) method is typically suitable for thiourea derivatives.[12][13]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the 1-(3-Nitrophenyl)-3-phenyl-2-thiourea sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[14]

  • Instrumentation (Typical Conditions):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., determined by a UV scan, likely around 254-280 nm).[14]

  • Analysis: Inject the sample. The resulting chromatogram will show peaks corresponding to the main compound and any impurities. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Spectroscopic Confirmation (FTIR & NMR)

Spectroscopic methods are essential for confirming the chemical identity of the main component and can often detect impurities that are structurally different.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. For 1-(3-Nitrophenyl)-3-phenyl-2-thiourea, characteristic peaks would include N-H stretching (~3100-3400 cm⁻¹), aromatic C-H stretching, C=S stretching (~700-850 cm⁻¹ and 1300-1400 cm⁻¹), and strong N-O stretching for the nitro group (~1530 and 1350 cm⁻¹).[11][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[14][15] The chemical shifts, integration (for ¹H), and coupling patterns are unique to the structure and can be used to identify and sometimes quantify impurities. Key signals would include distinct aromatic protons for the two different phenyl rings and the N-H protons.

Purity_Workflow cluster_primary Primary Purity Assessment cluster_quantitative Quantitative & Confirmatory MP Melting Point (Range indicates purity) HPLC HPLC (Quantitative Purity %) MP->HPLC If sharp range, proceed TLC TLC (Single spot?) TLC->HPLC If single spot, proceed NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR FTIR FTIR Spectroscopy (Functional Group ID) HPLC->FTIR end_node Purity & Identity Confirmed NMR->end_node FTIR->end_node start Synthesized Compound 1-(3-Nitrophenyl)-3-phenyl-2-thiourea start->MP start->TLC

Caption: Integrated workflow for purity and identity verification.

Comparative Data Summary

The following tables provide a comparative overview of the expected results and the utility of each analytical method.

Table 1: Melting Point Comparison

SampleExpected Melting RangeInterpretation
Pure 1-(3-Nitrophenyl)-3-phenyl-2-thiourea Sharp, narrow range (e.g., 1-2°C)High purity indicated.[2]
Impure 1-(3-Nitrophenyl)-3-phenyl-2-thiourea Depressed and broad range (e.g., >3°C)Presence of impurities suggested.[2][3]
Note: The exact melting point for this specific isomer must be determined experimentally and compared against a highly purified reference standard. Related isomers like 1-(2-Nitrophenyl)-3-phenylthiourea have been synthesized, but melting points are not always reported in literature.[16]

Table 2: Comparison of Purity Analysis Techniques

TechniquePrimary PurposeTypeThroughputCostKey AdvantageLimitation
Melting Point Initial purity screenPhysicalHighLowVery fast and simple indicator of purity.[4]Not quantitative; can be misleading.
TLC Qualitative purity checkChromatographicHighLowRapid, inexpensive way to visualize the number of components.[12]Not quantitative, lower resolution than HPLC.
HPLC Quantitative purity analysisChromatographicMediumHighHighly sensitive, precise, and quantitative. The gold standard.[10]Requires method development and more expensive equipment.
NMR Structural confirmationSpectroscopicLowHighUnambiguous structure elucidation and impurity identification.[14]Lower sensitivity for impurity quantification than HPLC.
FTIR Functional group identitySpectroscopicHighMediumFast confirmation of chemical identity and key functional groups.[14]Provides limited information on purity unless impurities are structurally very different.

Conclusion

The determination of purity and identity for a compound such as 1-(3-Nitrophenyl)-3-phenyl-2-thiourea is a multi-faceted process that cannot rely on a single analytical technique. While melting point determination provides a crucial and rapid preliminary assessment, its findings must be substantiated by more powerful, orthogonal methods. A combination of high-resolution chromatography, specifically HPLC for quantification, and spectroscopy (NMR and FTIR) for structural confirmation, constitutes a robust, self-validating workflow. This integrated approach ensures the scientific integrity of the data, which is indispensable for researchers and drug development professionals who rely on the quality of their chemical matter to make critical decisions.

References

  • General Chapters: <741> MELTING RANGE OR TEMPER
  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
  • Melting point determination. Creative Commons Attribution-NonCommercial-ShareAlike 4.
  • <741> Melting Range or Temper
  • Compliance with Amended General Chapter USP<741>Melting Range or Temper
  • Determination Of Melting Point Of An Organic Compound. BYJU'S.
  • Video: Melting Point Determin
  • DETERMIN
  • Compliance with amended General Chapter USP<741>Melting Range or Temper
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Melting point testing as per USP 741. YouTube.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry.
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
  • Integrated RP-TLC and RP-HPLC assessment of lipophilicity of naproxen-based thiourea derivatives with anti-inflammatory and anticancer potential.
  • Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS.
  • Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acet
  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Deriv
  • 1-(2-Nitrophenyl)-3-phenylthiourea. PMC.
  • Separation of 1,3-(Bis(2-ethylphenyl))thiourea on Newcrom R1 HPLC column. SIELC Technologies.
  • Biological Applications of Thiourea Deriv

Sources

Benchmark Guide: Thiourea vs. Derivative Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for researchers evaluating thiourea-based corrosion inhibitors. It synthesizes experimental data, mechanistic insights, and validated protocols to facilitate evidence-based selection of inhibitors for acidic media.

Executive Summary

Thiourea (TU) has historically been a standard corrosion inhibitor for mild steel in acidic pickling environments (


, 

). However, its application is limited by a "biphasic" behavior—inhibiting corrosion at low concentrations while accelerating it at high concentrations—and significant toxicity concerns.

Current research favors N-substituted thiourea derivatives (e.g., Phenylthiourea, Allylthiourea) which offer superior inhibition efficiency (IE > 95%) without the acceleration risk. This guide objectively compares TU against its phenyl- and allyl- derivatives, establishing a performance baseline grounded in thermodynamic stability and adsorption kinetics.

Mechanistic Foundation

The inhibition efficacy of thiourea compounds relies on the adsorption of the sulfur atom onto the metal surface.[1] The mechanism is governed by the electron density at the donor sites (S and N atoms).

Adsorption Pathway

Thiourea molecules replace water molecules adsorbed on the metal surface. The stability of this film depends on the interaction type:

  • Physisorption: Electrostatic interaction between protonated inhibitor molecules (

    
    ) and charged metal surface.
    
  • Chemisorption: Donor-acceptor interactions between lone pair electrons (S, N) or

    
    -electrons (phenyl rings) and vacant d-orbitals of Iron (
    
    
    
    ).

AdsorptionMechanism Solution Acidic Solution (H+ Cl- Inh) Physisorption Physisorption (Electrostatic) Solution->Physisorption Protonated Inh+ Chemisorption Chemisorption (Coordination) Solution->Chemisorption Neutral Inh (S-donor) Surface Metal Surface (Fe) Film Protective Film (Fe-Inh Complex) Surface->Film Block Active Sites Physisorption->Surface Chemisorption->Surface Substituent Substituent Effect (Phenyl/Allyl) Substituent->Chemisorption Increases e- Density

Figure 1: Dual-mode adsorption mechanism of thiourea inhibitors on ferrous metal surfaces.

Benchmark Comparison: TU vs. Derivatives

The following data synthesizes performance metrics in 1.0 M HCl on Mild Steel at 30°C .

Efficiency & Concentration Matrix

Thiourea derivatives generally outperform the parent compound due to the inductive effect of substituent groups increasing electron density at the Sulfur atom.

Inhibitor CompoundOpt.[2][3] Conc. (mM)Inhibition Efficiency (IE%)Adsorption TypeKey Limitation
Thiourea (TU) 1.0 - 5.075% - 85%MixedAccelerates corrosion at >10mM due to

liberation.
Phenylthiourea (PTU) 0.5 - 1.094% - 98% Chemisorption DominantLower solubility in highly acidic media.
Allylthiourea (ATU) 0.5 - 2.092% - 96%MixedPolymerization risk at high temps.
Di-o-tolylthiourea 0.1 - 0.5> 98%ChemisorptionHigh molecular weight; steric hindrance issues.

Critical Insight: While TU efficiency drops or inverts at high concentrations, PTU maintains a plateau of high efficiency, making it a safer process choice.

Thermodynamic Parameters

Thermodynamic values confirm the stability of the adsorbed layer.

  • 
     (Gibbs Free Energy): 
    
    • TU:

      
       to 
      
      
      
      kJ/mol (Physisorption dominant).
    • PTU:

      
       to 
      
      
      
      kJ/mol (Chemisorption dominant).
    • Note: Values more negative than -40 kJ/mol indicate strong chemical bonding.

  • Isotherm Fit: All variants typically follow the Langmuir Adsorption Isotherm (

    
    ), implying monolayer coverage.
    

Validated Experimental Protocols

To replicate these benchmarks, use the following self-validating workflows.

Workflow Overview

ExperimentalWorkflow cluster_Tests Parallel Validation Methods Prep Sample Preparation (Polishing: 600-1200 grit) WL Gravimetric (Weight Loss) Duration: 24h Prep->WL EIS EIS (Impedance) Freq: 100kHz - 10mHz Prep->EIS PDP Potentiodynamic Polarization Scan: ±250mV vs OCP Prep->PDP Media Media Preparation (1M HCl + Inhibitor) Media->WL Media->EIS Media->PDP Analysis Data Correlation (IE% comparison) WL->Analysis Calc: (W0-Wi)/W0 EIS->Analysis Calc: Rct PDP->Analysis Calc: Icorr

Figure 2: Integrated experimental workflow for cross-validating inhibitor efficiency.

Protocol 1: Gravimetric Analysis (Weight Loss)

This is the absolute standard for calculating corrosion rate (CR).

  • Coupon Prep: Mild steel coupons (

    
     cm). Abrade with SiC paper (grades 400 to 1200). Degrease with acetone.[4]
    
  • Immersion: Suspend coupons in 250mL of 1M HCl (blank) and inhibitor solutions using glass hooks (avoid metal contact).

  • Temp Control: Maintain 30°C ± 1°C using a thermostated water bath.

  • Measurement: After 24h, remove, wash with distilled water, dry, and weigh.

  • Calculation:

    
    
    Where 
    
    
    
    is the weight loss in grams.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS separates the solution resistance from the charge transfer resistance (


), providing a direct measure of surface protection.
  • Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: Ag/AgCl or SCE).

  • OCP: Allow 30 mins for Open Circuit Potential stabilization.

  • Parameters: AC amplitude 10mV; Frequency range

    
     to 
    
    
    
    .
  • Validation: The Nyquist plot should show a single capacitive loop. An increase in the loop diameter (

    
    ) directly correlates to higher inhibition.
    

Safety & Future Directions

Toxicity Profile
  • Thiourea: Suspected carcinogen; goitrogenic (thyroid impact).

  • Derivatives: Phenylthiourea is highly toxic (oral).

  • Green Shift: Modern research focuses on hybrid inhibitors (e.g., Thiourea-grafted Chitosan or Guar Gum) which utilize the active thiourea functional group anchored to a non-toxic biopolymer backbone, reducing overall toxicity while maintaining efficiency.

Recommendation

For industrial pickling where handling safety is paramount, transition from pure Thiourea to high-molecular-weight derivatives or synergistic blends (e.g., TU + Iodide ions) to achieve maximum protection at lower, safer concentrations.

References

  • NACE International. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. AMPP. Link

  • BenchChem. (2025). Comparative study of corrosion inhibition efficiency of different thiourea derivatives. Link

  • NIH/PubMed. (2016). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives. Link

  • Materials International. (2024).[5] Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives. Link

  • University of Baghdad. (2012). Phenyl Thiourea as Corrosion Inhibitor for Mild Steel in Strong Hydrochloric Acid. Link

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A Senior Application Scientist's Guide to the Elemental Analysis Validation of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of elemental analysis (EA) for the novel compound 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of quality control and regulatory submission. It serves as the definitive proof of a compound's molecular formula and a primary indicator of its purity.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and compares elemental analysis with other common analytical techniques, providing researchers and drug development professionals with a comprehensive and practical guide.

The Foundational Role of Elemental Analysis

Before venturing into complex biological assays or formulation studies, we must be certain of the fundamental identity and purity of the active pharmaceutical ingredient (API). While techniques like NMR and Mass Spectrometry provide invaluable structural data, elemental analysis offers a direct, quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in the bulk material.[2][3] This makes it an indispensable tool for:

  • Confirming Molecular Formula: Validating that the synthesized compound has the correct empirical and molecular formula.

  • Assessing Purity: Deviations from the theoretical elemental percentages can indicate the presence of residual solvents, inorganic salts, or other impurities.

  • Lot-to-Lot Consistency: Ensuring manufacturing consistency for quality assurance.

The subject of this guide, 1-(3-Nitrophenyl)-3-phenyl-2-thiourea, is a thiourea derivative, a class of compounds with diverse biological activities.[4][5][6] Its molecular formula is C₁₃H₁₁N₃O₂S. The first step in any validation is to establish the theoretical ground truth based on this formula.

Table 1: Theoretical vs. Experimental Elemental Composition of C₁₃H₁₁N₃O₂S

ElementTheoretical Mass %Experimental Mass % (Example)Deviation %Acceptance Criteria
Carbon (C)57.13%57.01%-0.12%Pass
Hydrogen (H)4.06%4.15%+0.09%Pass
Nitrogen (N)15.37%15.29%-0.08%Pass
Sulfur (S)11.73%11.65%-0.08%Pass
Justification: The accepted deviation in modern organic elemental analysis is typically within ±0.4%.[2] This narrow window ensures a high degree of confidence in the sample's identity and purity. The experimental data presented here falls comfortably within this limit, validating the compound's elemental integrity.

A Robust Validation Protocol: Grounded in ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[7][8][9] For the quantitative assay of a major component like elemental analysis, the International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework.[7][10] The following protocol is designed to be a self-validating system, ensuring trustworthiness in every result.

The Validation Workflow

The overall logic of the validation process is to systematically prove the method's accuracy, precision, and reliability.

G cluster_prep Phase 1: Preparation & Calibration cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Sample Analysis & Acceptance Instrument Instrument Qualification (IQ/OQ/PQ) Standard Select Certified Standard (e.g., Acetanilide) Instrument->Standard Calibration Perform Multi-Point Calibration Standard->Calibration Specificity Specificity Assessment (Gas Separation) Calibration->Specificity Method Ready Accuracy Accuracy (CRM Analysis) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varying Parameters) Precision->Robustness Sample Analyze 1-(3-Nitrophenyl)- 3-phenyl-2-thiourea Robustness->Sample Validated Method Data Compare Data to Theoretical Values Sample->Data Decision Acceptance Decision (Deviation < 0.4%) Data->Decision

Caption: Workflow for Elemental Analysis Validation.

Step-by-Step Experimental Protocol

This protocol outlines the practical steps for validating the CHNS analysis of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

1. Instrument Preparation & Calibration:

  • System: A modern CHNS elemental analyzer. These instruments work by combusting the sample at high temperatures (ca. 1000°C) in a stream of pure oxygen.[11]

  • Gases: Ensure carrier gas (Helium) and combustion gas (Oxygen) are of ultra-high purity (99.999%). This is critical to minimize background noise and ensure complete combustion.

  • Calibration Standard: Weigh 1-2 mg of a certified micro-analytical standard, such as acetanilide, into a tin capsule. Acetanilide is chosen for its high purity, stability, and well-defined C, H, and N content, making it an ideal calibrant.[11]

  • Procedure: Analyze the standard in triplicate to establish the calibration curve and response factors for each element. The system should demonstrate linearity across the expected working range.

2. Accuracy Determination:

  • Rationale: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][13]

  • Procedure: Analyze a Certified Reference Material (CRM) with a matrix similar to the thiourea derivative, if available. Alternatively, analyze a sample of a well-characterized, in-house reference standard of high purity.

  • Acceptance: The mean experimental values should be within ±0.3% of the certified values.

3. Precision Evaluation:

  • Rationale: Precision measures the agreement between a series of measurements from the same homogeneous sample.[12][13] It is evaluated at two levels as per ICH guidelines.

  • Procedure (Repeatability):

    • Weigh six individual samples of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (approx. 1-2 mg each).

    • Analyze them consecutively under the same operating conditions by the same analyst on the same day.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the C, H, N, and S mass percentages.

  • Procedure (Intermediate Precision):

    • Repeat the analysis of six samples on a different day with a different analyst.

    • Calculate the mean, SD, and %RSD.

  • Acceptance: The %RSD for each element should typically be ≤ 2.0%.

Table 2: Example Precision Data for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea (%C)

Measurement TypeReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanSD%RSD
Repeatability 57.0157.1556.9857.0557.1157.0957.06 0.060.11%
Intermediate 57.1857.0957.2257.1557.0857.1357.14 0.050.09%

4. Specificity:

  • Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[7][8][12]

  • System Design: In modern elemental analyzers, specificity is inherent to the design. After combustion, the resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a gas chromatography column which separates them before they reach the thermal conductivity detector (TCD).[11] This ensures that the signal for each gas is measured without interference from the others.

5. Robustness:

  • Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability during normal usage.[7][8]

  • Procedure: Introduce slight variations to method parameters, such as:

    • Combustion furnace temperature (e.g., ± 10°C)

    • Helium flow rate (e.g., ± 5 mL/min)

  • Acceptance: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability.

A Comparative Analysis: The Role of Orthogonal Methods

No single analytical technique tells the whole story. Elemental analysis provides foundational data on composition and purity, which should be corroborated by orthogonal methods that provide different, complementary information.

G cluster_main Characterization of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea cluster_conclusion Conclusion Compound Synthesized Compound EA Elemental Analysis (EA) C₁₃H₁₁N₃O₂S Confirms Molecular Formula Assesses Bulk Purity Compound->EA MS Mass Spectrometry (MS) Confirms Molecular Weight (273.31) Provides Fragmentation Pattern Compound->MS NMR NMR Spectroscopy Confirms Atomic Connectivity Elucidates 3D Structure Compound->NMR IR IR Spectroscopy Identifies Functional Groups (C=S, N-H, NO₂) Compound->IR HPLC HPLC Analysis Determines Purity (% Area) Quantifies Impurities Compound->HPLC Conclusion Unambiguous Identification & Purity Assessment Complete Data Package for Regulatory Submission EA->Conclusion:f0 MS->Conclusion:f0 NMR->Conclusion:f0 IR->Conclusion:f0 HPLC->Conclusion:f0

Caption: Complementary Nature of Analytical Techniques.

Table 3: Comparison of Key Analytical Techniques

TechniquePrimary Information ProvidedQuantitative/QualitativeKey StrengthKey Limitation
Elemental Analysis Elemental mass percentages (C,H,N,S)QuantitativeDirect confirmation of molecular formula and bulk purity.[1]Provides no structural information about atom connectivity.
Mass Spectrometry (HRMS) Precise molecular weight and molecular formulaBothExtremely sensitive; confirms molecular formula from mass.May not detect non-ionizable or inorganic impurities; not representative of bulk purity.
NMR Spectroscopy Detailed atomic connectivity and 3D structureBothUnparalleled for structural elucidation.Less sensitive than MS; quantification can be complex.
IR Spectroscopy Presence of specific functional groupsQualitativeFast and simple confirmation of key chemical bonds.[4]Provides limited structural information; not inherently quantitative.
HPLC Purity based on chromatographic separationQuantitativeExcellent for separating and quantifying impurities.Does not provide structural or elemental information on the main peak.

Expert Insight: As this table illustrates, these techniques are not competitors but collaborators. A chemist might use HPLC to confirm a sample is 99.8% pure, but only elemental analysis can confirm that the 99.8% peak actually corresponds to the correct molecular formula and isn't, for example, an isomer or a compound with a missing nitro group. This synergy is critical for building a complete, trustworthy data package for any new chemical entity.

Conclusion

The validation of elemental analysis for a compound like 1-(3-Nitrophenyl)-3-phenyl-2-thiourea is a rigorous but essential process. By following a protocol grounded in ICH guidelines, a Senior Application Scientist can generate data that is accurate, precise, and trustworthy. This guide has demonstrated that through careful calibration, systematic validation of performance characteristics, and an understanding of how EA complements other orthogonal techniques, one can establish an unimpeachable analytical foundation for a drug development program. The data derived from a validated elemental analysis is not just a number; it is a definitive statement of molecular identity and purity that underpins all subsequent research and development.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Synthesis and Characterization of Bis-thiourea Having Amino Acid Derivatives. AIP Publishing. [Link]

  • How Does an Elemental Analyzer Work?. AZoM. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

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  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]

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Safety Operating Guide

Operational Guide: Disposal of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers

Executive Safety Summary

Immediate Action Required: Treat 1-(3-Nitrophenyl)-3-phenyl-2-thiourea as a high-toxicity, sensitizing, and environmentally persistent hazard. Unlike simple organic waste, the presence of both a nitro group and a thiocarbonyl moiety necessitates strict segregation from oxidizing agents to prevent the formation of toxic oxides (


, 

) or violent exothermic reactions.
Parameter Critical Data
Hazard Class Acute Toxic (Oral) , Skin Sensitizer, Aquatic Toxin (Chronic)
Signal Word DANGER / WARNING (Concentration dependent)
RCRA Status Treat as Hazardous Waste (Characteristic Toxicity). Note: Parent Thiourea is U219; derivatives are managed by characteristic.
Incompatibility Strong Oxidizers (Nitric Acid, Peroxides, Permanganates), Strong Acids, Strong Bases.
Disposal Path High-Temperature Incineration (Combustion Chamber > 1000°C) via licensed contractor.
UN ID (Transport) UN 2811 (Toxic solid, organic, n.o.s.)

Chemical Characterization & Risk Logic

To ensure compliance and safety, one must understand the causality of the hazard. We do not simply "bin" this chemical; we manage its specific reactive groups.

The "Why" Behind the Protocol
  • The Thiourea Core (

    
    ):  The sulfur atom in the thiocarbonyl group is highly nucleophilic. In the presence of oxidizers (e.g., waste nitric acid), it can undergo rapid, exothermic oxidation to form sulfonic acids or sulfur oxides. Operational Rule: Never mix thiourea waste with oxidizing acid waste streams.
    
  • The Nitro Group (

    
    ):  The 3-nitrophenyl substituent adds significant toxicity and potential explosivity if the compound is subjected to thermal shock or mixed with reducing metals. It also mandates that incineration be performed with scrubbers capable of capturing nitrogen oxides (
    
    
    
    ).
  • Sensitization Potential: Diarylthioureas are potent skin sensitizers. Trace residues on glassware can induce allergic dermatitis in lab personnel washing dishes. Operational Rule: All contaminated solids (gloves, weigh boats) must be treated as hazardous waste, not trash.

Waste Stream Decision Logic

The following workflow dictates how to segregate this compound based on its physical state.

Waste_Stream_Logic Start Waste: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea State_Check Determine Physical State Start->State_Check Solid_Pure Pure Solid / Powder (Expired or Surplus) State_Check->Solid_Pure Solid Chemical Solid_Contam Contaminated Debris (Gloves, Paper, Weigh Boats) State_Check->Solid_Contam Solid Debris Liquid_Soln Dissolved in Solvent (Reaction Mixture/Mother Liquor) State_Check->Liquid_Soln Liquid/Solution Segregation_Sol Segregate: Toxic Solids Stream (Do NOT mix with Trash) Solid_Pure->Segregation_Sol Solid_Contam->Segregation_Sol Segregation_Liq Check Solvent Compatibility (Halogenated vs. Non-Halogenated) Liquid_Soln->Segregation_Liq Container_Sol Container: Wide-Mouth HDPE Double-Bagged (Yellow/Red Tag) Segregation_Sol->Container_Sol Container_Liq_Hal Container: Halogenated Waste Carboy (Label: Toxic + Sensitizer) Segregation_Liq->Container_Liq_Hal Contains DCM/Chloroform Container_Liq_Non Container: Non-Halogenated Carboy (Label: Toxic + Sensitizer) Segregation_Liq->Container_Liq_Non Ethanol/Ethyl Acetate/DMSO Final_Disp Final Disposal: High-Temp Incineration (Licensed Facility) Container_Sol->Final_Disp Container_Liq_Hal->Final_Disp Container_Liq_Non->Final_Disp

Figure 1: Decision tree for segregating 1-(3-Nitrophenyl)-3-phenyl-2-thiourea waste streams. Note the strict separation of solids and liquids to prevent leaching.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential sulfur corrosion over long storage.

  • Packaging:

    • Place the original container (if stable) inside the waste jar.

    • If loose powder, double-bag in 4-mil polyethylene bags before placing in the jar.

  • Labeling:

    • Primary Constituent: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

    • Hazard Checkboxes: Toxic, Irritant/Sensitizer.

    • Note: Write "CONTAINS SULFUR/NITRO GROUPS" to alert the incineration facility.

B. Liquid Waste (Solutions)
  • Solvent Compatibility Check:

    • Ensure the solvent stream contains NO OXIDIZERS (e.g., no peroxide-forming ethers that have degraded, no nitric acid).

  • pH Check: Ensure the solution is Neutral (pH 6-8). Acidic conditions can promote the release of toxic gases; Basic conditions may hydrolyze the compound but are generally safer for storage.

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in DMSO, Ethanol, or Acetone

      
      Non-Halogenated Waste .
      
  • Volume Limit: Do not fill carboys >90% to allow for thermal expansion.

C. Contaminated Debris (The "Hidden" Hazard)
  • Scope: Syringes, weigh boats, paper towels, and gloves.

  • Protocol: Do NOT dispose of these in the general lab trash or broken glass bin.

  • Action: Collect in a dedicated "Solid Hazardous Waste" bucket lined with a thick yellow or red bio/chem-hazard bag. Label as "Toxic Solid Debris."

Emergency Contingencies: Spills & Exposure[1]

If a spill occurs, immediate containment is required to prevent aquatic contamination and personnel sensitization.

Spill_Response Spill Spill Detected Evacuate 1. Isolate Area (15 ft radius) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves x2, N95/P100 Mask, Goggles) Evacuate->PPE Contain 3. Containment (Cover with absorbent pads/vermiculite) PPE->Contain Clean 4. Cleanup (Avoid Dust Generation - Do NOT sweep dry) Contain->Clean Decon 5. Decontamination (Wash surface with mild detergent + water) Clean->Decon Dispose 6. Disposal (All materials to HazWaste) Decon->Dispose

Figure 2: Rapid response workflow for solid or liquid spills.[1] Emphasis is placed on avoiding dust generation which facilitates inhalation and sensitization.

Specific Spill Tactics:

  • Dry Powder Spill: Do not dry sweep. Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop into a waste container. This prevents airborne sensitization.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

Regulatory Compliance & Transport

  • US EPA (RCRA): While specific isomers may not be explicitly listed, they are regulated under 40 CFR 261.3 as characteristic hazardous waste (Toxicity).

  • DOT (Department of Transportation):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (1-(3-Nitrophenyl)-3-phenyl-2-thiourea).

    • Hazard Class: 6.1.

    • Packing Group: III (Keep away from foodstuffs).

  • Sanitation Systems: ABSOLUTELY NO DRAIN DISPOSAL. This compound is toxic to aquatic life with long-lasting effects (H411).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12822821, 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Regulations and Keyword Index: Thiourea (U219). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Thiourea Compounds. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Diarylthioureas and Aquatic Toxicity. Retrieved from [Link]

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Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide: 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

This guide provides critical safety protocols and operational directives for the handling and disposal of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. As a substituted phenylthiourea derivative, this compound warrants rigorous safety measures due to the significant hazards associated with its structural class. The guidance herein is synthesized from established safety data for closely related analogs like Phenylthiourea (PTU) and other thiourea derivatives, providing a robust framework for risk mitigation in research and development settings.

Immediate Safety Profile: Hazard at a Glance

Before handling, all personnel must be familiar with the primary hazards associated with phenylthiourea analogs. These compounds are classified as acutely toxic and present multiple health risks.

GHS Hazard Pictograms:

Signal Word: DANGER

Core Hazards:

  • Acute Toxicity (Oral & Dermal): Potentially fatal if swallowed or in contact with skin.[1][2][3]

  • Skin Sensitization: May cause a severe allergic skin reaction upon contact.[1][2][4][5][6]

  • Organ Toxicity: Thiourea derivatives may cause damage to organs, particularly the thyroid gland, through prolonged or repeated exposure.[4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][7][8]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]

The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the final line of defense. Its efficacy depends on robust engineering and administrative controls to minimize exposure at the source.

  • Primary Engineering Control: All handling of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in its solid (powder) form or in solution must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

  • Administrative Controls:

    • Access to areas where this compound is stored or handled should be restricted to authorized and trained personnel.

    • Store the compound in a designated, clearly labeled, and tightly sealed container in a cool, dry, and well-ventilated area.[5][9]

    • The storage area must be locked and secured.[5][9]

    • Establish designated areas for handling this compound to prevent cross-contamination.

    • "No eating, drinking, or smoking" policies must be strictly enforced in the laboratory.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical to prevent exposure. Due to the high acute toxicity and potential for skin sensitization, a comprehensive PPE ensemble is mandatory.

Protection Area Required PPE Rationale and Key Specifications
Respiratory N/A (inside fume hood) All work with the solid or volatile solutions must be done in a chemical fume hood.[10]
NIOSH-approved Respirator For spill cleanup or emergency situations outside of a fume hood, a respirator with particulate filters (N95/P100) is required.[11]
Hand Double Nitrile Gloves Provides protection against skin absorption, a primary exposure route.[10] Change gloves immediately if contaminated, and dispose of them as hazardous waste.[10] Inspect gloves for integrity before each use.[1]
Eye/Face Chemical Splash Goggles Must be worn at all times to protect against accidental splashes or dust particles. Standard safety glasses are insufficient.[4][12]
Body Chemical-resistant Lab Coat A fully buttoned lab coat is required to protect skin and personal clothing from contamination.[4][13]
Closed-toe Shoes & Long Pants Full leg and foot coverage is mandatory to prevent skin exposure from spills.[10]
Standard Operating Procedures: From Handling to Disposal

Adherence to a strict, step-by-step protocol is essential for safe handling.

A. Weighing and Solution Preparation Protocol:

  • Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including a designated spatula, weigh boat, and sealable container for the solution.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations deep within the fume hood. Carefully weigh the desired amount of the compound, minimizing the generation of dust.[9]

  • Solution Prep: Slowly add the solid to the solvent to avoid splashing. Ensure the container is securely capped after preparation.

  • Decontamination: Clean the spatula and work surface with an appropriate solvent. Dispose of weigh boats and any contaminated disposables (e.g., paper towels) in a designated solid hazardous waste container.

  • Doff PPE: Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Gloves should be removed last and disposed of as hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing the task.[4][5][6]

B. Spill Response Protocol:

A minor spill of solid 1-(3-Nitrophenyl)-3-phenyl-2-thiourea requires immediate and careful attention.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear a full complement of PPE, including double nitrile gloves, a lab coat, and chemical splash goggles. A respirator may be necessary if there is a risk of airborne dust.[12]

  • Contain & Clean:

    • Do NOT use water to clean up the spill, as this can spread contamination.

    • Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a labeled hazardous waste container.[4][12] Avoid aggressive actions that could generate dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.

Workflow for Minor Spill Cleanup

Spill_Cleanup_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup Alert Alert Personnel & Secure Area Don_PPE Don Full PPE: - Double Gloves - Goggles - Lab Coat - Respirator (if needed) Alert->Don_PPE Cover Gently Cover Spill with Sand/Absorbent Don_PPE->Cover Collect Carefully Sweep into Hazardous Waste Container Cover->Collect Decon Decontaminate Area (Solvent then Soap/Water) Collect->Decon Dispose Dispose of all Materials as Hazardous Waste Decon->Dispose Doff_PPE Doff PPE Carefully Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Step-by-step workflow for managing a minor chemical spill.

C. Disposal Plan:

Due to its acute toxicity and environmental hazards, all waste containing 1-(3-Nitrophenyl)-3-phenyl-2-thiourea must be handled as hazardous waste.

  • Contaminated Solids: All disposable items that have come into contact with the compound (gloves, weigh boats, paper towels, contaminated spill absorbent) must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused compound and contaminated solutions must be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain.[14]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service, typically via incineration, in accordance with all local, state, and federal regulations.[2][4][12]

References

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  • 1-(4-Nitrophenyl)-3-phenyl-2-thiourea | CAS 7669-49-0 | SCBT. Santa Cruz Biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.